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  • Product: Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate
  • CAS: 1879660-12-4

Core Science & Biosynthesis

Foundational

Orthogonal Bifunctionalization in Saturated Scaffolds: A Technical Guide to Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate

Executive Summary In modern drug discovery, the transition from planar, sp2-rich aromatic molecules to three-dimensional, sp3-rich scaffolds—a paradigm often termed "escape from flatland"—has become a critical strategy f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from planar, sp2-rich aromatic molecules to three-dimensional, sp3-rich scaffolds—a paradigm often termed "escape from flatland"—has become a critical strategy for improving pharmacokinetic properties, solubility, and target specificity. Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate (CAS: 1879660-12-4) [1] serves as a highly versatile, bifunctional building block designed precisely for this purpose.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, mechanistic synthesis pathways, and orthogonal reactivity. By offering self-validating experimental protocols, this guide equips medicinal chemists and process scientists with the authoritative methodologies required to integrate this cyclohexyl scaffold into complex active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Elucidation

The utility of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate lies in its dual functionalization. The molecule features a rigid cyclohexane core substituted at the 1- and 3-positions.

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group masks a primary amine. It is highly stable to basic and nucleophilic conditions but can be cleanly cleaved under mild acidic conditions.

  • The Bromomethyl Group: A primary alkyl bromide that acts as a highly reactive electrophile, primed for SN2 displacement by a variety of nucleophiles.

  • Stereochemical Considerations: The 1,3-substitution pattern on the cyclohexane ring introduces stereochemical complexity. The cis-diastereomer typically adopts a thermodynamically stable diequatorial chair conformation, whereas the trans-diastereomer is forced into an axial-equatorial arrangement, offering distinct spatial vectors for drug-target interactions.

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate
CAS Registry Number 1879660-12-4 [2]
MDL Number MFCD24533189 [3]
Molecular Formula C12H22BrNO2 [3]
Molecular Weight 292.21 g/mol [2]
Structural Class Aliphatic Cyclic Hydrocarbon / Protected Amine
Electrophilic Site Primary Alkyl Bromide (-CH2Br)

Mechanistic Synthesis Pathways

The de novo synthesis of this building block requires careful functional group tolerance. The most reliable route begins with 3-aminocyclohexanecarboxylic acid. The primary amine is first protected to prevent self-polymerization, followed by the reduction of the carboxylic acid to an alcohol, and finally, a halogenation step to install the bromide.

Synthesis A 3-Aminocyclohexane- carboxylic acid B Boc-3-Aminocyclohexane- carboxylic acid A->B Boc2O, NaOH (Protection) C tert-Butyl [3-(hydroxymethyl) cyclohexyl]carbamate B->C BH3-THF (Reduction) D tert-Butyl N-[3-(bromomethyl) cyclohexyl]carbamate C->D CBr4, PPh3 (Appel Reaction)

Figure 1: Three-step synthetic route to Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate.

Protocol A: Synthesis of the Bromomethyl Moiety (Appel Reaction)

Causality & Rationale: The conversion of the intermediate alcohol to the target bromide must avoid strongly acidic conditions (like HBr) which would prematurely cleave the Boc group. The Appel reaction is selected because it operates under mild, neutral-to-slightly-basic conditions, ensuring the integrity of the carbamate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve tert-butyl[3-(hydroxymethyl)cyclohexyl]carbamate (1.0 eq) and carbon tetrabromide (CBr4, 1.2 eq) in anhydrous dichloromethane (DCM).

    • Expert Insight: DCM is utilized as a non-nucleophilic solvent that effectively stabilizes the phosphonium intermediate.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Expert Insight: The subsequent formation of the reactive intermediate is highly exothermic; cooling prevents side reactions and degradation.

  • Reagent Addition: Add triphenylphosphine (PPh3, 1.25 eq) in small portions over 30 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via Thin Layer Chromatography (TLC) until the starting material is entirely consumed (self-validation step).

  • Workup & Purification: Concentrate the mixture in vacuo. Triturate the resulting crude residue with a 1:1 mixture of diethyl ether and hexanes.

    • Expert Insight: This specific solvent system selectively precipitates the bulky triphenylphosphine oxide (TPPO) byproduct, allowing the desired product to remain in solution.

  • Isolation: Filter the precipitate, concentrate the filtrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure target compound.

Orthogonal Reactivity in Drug Development

The true value of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate is its orthogonal reactivity. The two functional handles can be manipulated independently without cross-interference, allowing for modular assembly of complex therapeutics.

Reactivity Core Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate (Bifunctional Scaffold) SN2 Bromomethyl Group (Electrophile) Core->SN2 Basic Conditions Deprotect Boc-Carbamate Group (Latent Nucleophile) Core->Deprotect Acidic Conditions Nu SN2 Displacement (Amines, Thiols, Phenols) SN2->Nu Nucleophilic Attack Amine Free Primary Amine (Amide Coupling, Reductive Amination) Deprotect->Amine TFA or HCl

Figure 2: Orthogonal reactivity pathways of the bifunctional cyclohexyl building block.

Protocol B: SN2 Alkylation Workflow

Causality & Rationale: The primary bromomethyl group is sterically unhindered and highly electrophilic, making it an ideal substrate for SN2 alkylation. The Boc group is entirely inert to the basic conditions required for this step.

Step-by-Step Methodology:

  • Preparation: Dissolve the target nucleophile (e.g., a secondary amine or thiol, 1.1 eq) and Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K2CO3, 2.0 eq) to the solution.

    • Expert Insight: K2CO3 acts as a heterogeneous, non-nucleophilic base to scavenge the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the nucleophile.

  • Heating: Stir the suspension at 60 °C for 12 hours. Monitor conversion via LC-MS.

  • Workup: Quench the reaction with distilled water and extract with ethyl acetate (EtOAc). Wash the organic layer extensively with brine (3x) to remove residual DMF.

  • Isolation: Dry the organic layer over Na2SO4, filter, concentrate, and purify via column chromatography.

Protocol C: Boc Deprotection Workflow

Causality & Rationale: Once the scaffold is successfully appended to the target molecule via the bromomethyl group, the Boc group must be removed to reveal the primary amine for subsequent amide coupling or reductive amination. Acidic cleavage releases volatile isobutylene and carbon dioxide, driving the reaction to completion.

Step-by-Step Methodology:

  • Preparation: Dissolve the alkylated intermediate in DCM.

  • Acidification: Slowly add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio by volume.

    • Expert Insight: This specific concentration is strong enough to rapidly cleave the Boc group while minimizing potential degradation of the newly formed bonds. If the molecule contains electron-rich aromatic rings, add a scavenger (e.g., 2% triisopropylsilane) to trap the generated tert-butyl carbocations and prevent unwanted Friedel-Crafts alkylation.

  • Reaction: Stir at room temperature for 1–2 hours until TLC confirms the disappearance of the starting material.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA.

  • Neutralization (Self-Validation): The product now exists as a TFA salt. Dissolve in DCM and wash with saturated aqueous NaHCO3 until the aqueous layer pH is > 7. Extract, dry, and concentrate to isolate the free primary amine.

Safety, Handling, and Regulatory Compliance

Handling Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate requires adherence to strict laboratory safety protocols. According to Global Harmonized System (GHS) classifications [1], the compound exhibits the following hazard profiles:

Table 2: GHS Hazard Classifications
Hazard ClassCategoryHazard CodeDescription
Acute Toxicity Category 4H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.
Skin Corrosion/Irritation Category 2H315Causes skin irritation.
Serious Eye Damage Category 1H318Causes serious eye damage.
STOT SE Category 3H336May cause drowsiness or dizziness.

Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2–8 °C. Prolonged exposure to moisture or elevated temperatures can lead to the hydrolysis of the bromomethyl group or degradation of the carbamate.

References

  • NextSDS. "tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate — Chemical Substance Information". NextSDS Substance Database.
  • ChemSrc. "Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate (CAS 1879660-12-4)". ChemSrc Database.
  • Namiki Shoji Co., Ltd. "Building Blocks Catalogue - EN300-6243107".
Exploratory

Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate physical and chemical properties

Introduction Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate is a versatile carbamate derivative that serves as a crucial building block in modern organic synthesis and medicinal chemistry. The presence of the tert-but...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate is a versatile carbamate derivative that serves as a crucial building block in modern organic synthesis and medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and a reactive bromomethyl group on the cyclohexane ring makes it a valuable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development. The carbamate functional group is a key structural motif in a wide array of therapeutic agents, valued for its chemical stability and ability to modulate the pharmacokinetic properties of drug candidates.[1]

Core Molecular Attributes

Understanding the fundamental properties of tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate is essential for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are critical for designing reaction conditions, purification protocols, and formulation strategies.

PropertyValueSource(s)
CAS Number 1879660-12-4[2]
Molecular Formula C12H22BrNO2[3][4]
Molecular Weight 292.217 g/mol [4]
Appearance White to yellow liquid, semi-solid, or solid
Monoisotopic Mass 291.0834 Da[3]
XlogP (predicted) 3.2[3]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 4[4]
Stereochemistry

The cyclohexane ring in tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate contains stereocenters, leading to the existence of cis and trans isomers. The specific stereoisomer can significantly influence the biological activity and pharmacological properties of the final compound. It is therefore crucial to consider the stereochemistry of the starting material and control it throughout the synthetic sequence. Both the cis and trans isomers are commercially available, as well as the racemic mixture.[5][6]

Synthesis and Reactivity

The synthesis of tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate and its derivatives typically involves the protection of an amino group with a Boc-anhydride followed by functional group manipulation to introduce the bromomethyl moiety.

Synthetic Strategy

A common synthetic approach involves the following key steps:

  • Boc Protection: The synthesis often begins with the protection of a commercially available aminocyclohexanemethanol derivative using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

  • Bromination: The resulting Boc-protected alcohol is then converted to the corresponding bromide. This can be achieved using various brominating agents, such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in combination with triphenylphosphine (PPh₃).

The choice of reagents and reaction conditions is critical to ensure high yields and minimize side reactions. A generalized synthetic workflow is illustrated below.

SynthesisWorkflow Start Aminocyclohexanemethanol BocProtection Boc Protection (Boc₂O, Base) Start->BocProtection Intermediate tert-butyl N-[3-(hydroxymethyl)cyclohexyl]carbamate BocProtection->Intermediate Bromination Bromination (e.g., PBr₃ or CBr₄/PPh₃) Intermediate->Bromination Product tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate Bromination->Product DrugDiscovery cluster_0 Lead Generation cluster_1 Lead Optimization BuildingBlock tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate Reaction Nucleophilic Substitution (with diverse nucleophiles) BuildingBlock->Reaction Library Library of Boc-protected cyclohexylmethyl derivatives Reaction->Library Deprotection Boc Deprotection (Acidic conditions) Library->Deprotection FinalCompounds Final Drug Candidates Deprotection->FinalCompounds Screening Biological Screening (e.g., enzyme assays) FinalCompounds->Screening

Caption: Role of the title compound in a drug discovery workflow.

Experimental Protocols

The following are representative protocols for the synthesis and deprotection of tert-butyl carbamates. These should be adapted and optimized for specific substrates and scales.

Protocol 1: Synthesis of a Boc-Protected Amine

This protocol describes a general procedure for the protection of a primary amine using di-tert-butyl dicarbonate.

Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or other appropriate solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine in DCM.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Add a solution of di-tert-butyl dicarbonate (1.5 equivalents) in DCM dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: Deprotection of a Boc-Protected Amine

This protocol outlines the removal of the Boc protecting group under acidic conditions.

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected amine in DCM.

  • Add trifluoroacetic acid (typically 20-50% v/v in DCM) to the solution.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, carefully neutralize the excess acid by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

Safety and Handling

Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate is classified as an acute toxicant (oral, dermal, inhalation), a skin irritant, and can cause serious eye damage. [2]It is also suspected of causing respiratory irritation. [7]Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. [8]All manipulations should be performed in a well-ventilated fume hood. [9] Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. [10]

Conclusion

Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique combination of a reactive bromomethyl group and a stable yet readily cleavable Boc-protecting group provides chemists with a powerful tool for the synthesis of complex and biologically active molecules. A thorough understanding of its physical and chemical properties, as well as its reactivity, is essential for its effective application in the development of new therapeutics.

References

  • NextSDS. tert-butyl N-[3-(bromomethyl)
  • NextSDS. rac-tert-butyl N-{[(1R,3S)-3-(bromomethyl)
  • PubChemLite. Tert-butyl n-[3-(bromomethyl)
  • Sigma-Aldrich. tert-Butyl (8-bromooctyl)
  • Guidechem. tert-butyl N-[4-(bromomethyl)
  • Thermo Fisher Scientific.
  • Hit2Lead. tert-butyl [trans-3-(bromomethyl)
  • Alichem.
  • MilliporeSigma.
  • Sigma-Aldrich. tert-Butyl (trans-4-(bromomethyl)cyclohexyl)
  • BenchChem.
  • National Center for Biotechnology Information.

Sources

Foundational

Mechanism of action for Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate derivatives

An In-depth Technical Guide to the Mechanism of Action for Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate Derivatives Preamble: A Strategic Approach to Covalent Enzyme Inhibition The exploration of novel therapeutic a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanism of Action for Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate Derivatives

Preamble: A Strategic Approach to Covalent Enzyme Inhibition

The exploration of novel therapeutic agents necessitates a deep and mechanistic understanding of their interaction with biological targets. This guide focuses on a specific class of compounds, Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate derivatives, and elucidates their hypothesized mechanism of action. Drawing from established principles of medicinal chemistry and the known pharmacology of related structures, we present a comprehensive overview intended for researchers, scientists, and drug development professionals. Our central thesis is that these derivatives act as covalent inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the regulation of the endocannabinoid system. This guide will deconstruct the molecule's pharmacophore, propose a detailed mechanism of interaction with FAAH, and provide a roadmap for the experimental validation of this hypothesis.

The Biological Target: Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase enzyme that plays a crucial role in terminating the signaling of fatty acid amides (FAAs), most notably the endocannabinoid anandamide. By hydrolyzing anandamide, FAAH reduces its activity at cannabinoid receptors (CB1 and CB2), thereby modulating pain, inflammation, anxiety, and other physiological processes. Inhibition of FAAH leads to an increase in endogenous anandamide levels, offering a promising therapeutic strategy for managing these conditions with potentially fewer side effects than direct cannabinoid receptor agonists. The active site of FAAH contains a catalytic triad of serine, serine, and lysine (Ser241, Ser217, Lys142), with Ser241 acting as the nucleophile that initiates the hydrolysis of the substrate.

Deconstructing the Pharmacophore: A Tale of Three Moieties

The therapeutic potential and mechanism of action of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate derivatives can be understood by dissecting the molecule into its three key functional components: the cyclohexylcarbamate core, the tert-butyl carbamate (Boc) group, and the reactive bromomethyl group.

  • The Cyclohexylcarbamate Core: The FAAH Recognition Element The cyclohexylcarbamate moiety is a well-established pharmacophore for FAAH inhibition.[1][2][3] This structural motif is found in several known FAAH inhibitors, such as URB597, and is recognized by the enzyme's active site.[2][3] The cyclohexyl ring is thought to mimic the fatty acid chain of the endogenous substrate, anandamide, by fitting into a hydrophobic channel within the FAAH binding pocket.[3] The carbamate group itself is a key interacting element, positioning the molecule for catalysis.

  • The Tert-butyl Carbamate (Boc) Group: A Modulator of Physicochemical Properties The tert-butoxycarbonyl (Boc) group is widely used in medicinal chemistry as a protecting group for amines.[4] In this context, it also significantly influences the molecule's lipophilicity and overall steric bulk. These properties are critical for cell membrane permeability and interaction with the hydrophobic regions of the FAAH active site. The size and conformation of the Boc group can be optimized to fine-tune the binding affinity and selectivity of the inhibitor.

  • The Bromomethyl Group: The Covalent Warhead The bromomethyl group is an alkylating agent, a reactive functional group capable of forming a covalent bond with a nucleophilic residue in a protein target.[5] In the context of the FAAH active site, the catalytic serine (Ser241) is a prime candidate for nucleophilic attack. The bromine atom acts as a good leaving group, facilitating the formation of a stable covalent bond between the inhibitor and the enzyme.

Proposed Mechanism of Action: Covalent Inhibition of FAAH

We propose that Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate derivatives act as irreversible, covalent inhibitors of FAAH through a two-step mechanism:

  • Initial Reversible Binding: The inhibitor first docks into the FAAH active site in a reversible manner. This initial binding is driven by hydrophobic interactions between the cyclohexyl and tert-butyl groups and the nonpolar regions of the active site, as well as potential hydrogen bonding involving the carbamate moiety.[5][6]

  • Irreversible Covalent Modification: Once positioned correctly within the active site, the bromomethyl group is presented in close proximity to the nucleophilic hydroxyl group of the catalytic Ser241 residue. The serine hydroxyl attacks the carbon atom of the bromomethyl group, displacing the bromide ion and forming a stable ether linkage. This covalent modification of the active site serine permanently inactivates the enzyme.

Covalent Inhibition of FAAH Inhibitor Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate Derivative Reversible_Complex Reversible Inhibitor-FAAH Complex Inhibitor->Reversible_Complex Reversible Binding FAAH_Active_Site FAAH Active Site (with Ser241) FAAH_Active_Site->Reversible_Complex Hydrolysis Hydrolysis Products FAAH_Active_Site->Hydrolysis Catalysis Covalent_Adduct Covalently Modified FAAH (Inactive) Reversible_Complex->Covalent_Adduct Covalent Bond Formation (Alkylation of Ser241) Anandamide Anandamide (Substrate) Covalent_Adduct->Anandamide Binding Blocked Anandamide->FAAH_Active_Site Normal Substrate Binding

Proposed mechanism of covalent inhibition of FAAH.

Experimental Validation: A Self-Validating Protocol

To rigorously test the hypothesis of covalent FAAH inhibition, a series of experiments should be conducted. This protocol is designed to provide a self-validating system, where each step provides evidence for the proposed mechanism.

Enzyme Inhibition Kinetics

The first step is to determine if the compound inhibits FAAH and to characterize the nature of this inhibition.

Protocol:

  • Enzyme Source: Recombinant human FAAH.

  • Substrate: A fluorogenic substrate for FAAH (e.g., arachidonoyl-7-amino-4-methylcoumarin).

  • Assay:

    • Incubate FAAH with varying concentrations of the Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate derivative for different time intervals.

    • Initiate the reaction by adding the substrate.

    • Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial rates of reaction.

    • Plot the percentage of FAAH activity versus inhibitor concentration to determine the IC50 value.

    • To assess time-dependent inhibition (a hallmark of irreversible inhibitors), pre-incubate the enzyme with the inhibitor for varying times before adding the substrate. A decrease in IC50 with increasing pre-incubation time suggests irreversible inhibition.

Expected Outcome: The compound will show potent, time-dependent inhibition of FAAH activity.

Irreversibility Assessment by Dialysis

To confirm that the inhibition is irreversible, dialysis can be used to attempt to remove the inhibitor from the enzyme-inhibitor complex.

Protocol:

  • Incubate FAAH with a concentration of the inhibitor sufficient to cause >90% inhibition.

  • As a control, incubate FAAH with a known reversible inhibitor.

  • Subject both samples to extensive dialysis against a buffer to remove any unbound inhibitor.

  • Measure the enzymatic activity of FAAH after dialysis.

Expected Outcome: The FAAH activity in the sample treated with the Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate derivative will not be restored after dialysis, whereas the activity in the control sample will be recovered.

Mass Spectrometry for Covalent Adduct Identification

The most direct evidence for covalent modification is the identification of the inhibitor covalently bound to the enzyme.

Protocol:

  • Incubate FAAH with the inhibitor.

  • Denature and digest the protein into smaller peptides using a protease such as trypsin.

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Search for a peptide with a mass corresponding to the catalytic serine-containing peptide plus the mass of the inhibitor minus the mass of HBr.

  • Fragment the modified peptide to confirm the site of adduction.

Expected Outcome: A peptide will be identified with a mass shift corresponding to the covalent attachment of the inhibitor to Ser241.

Experimental_Workflow A Enzyme Inhibition Kinetics (IC50, Time-dependence) B Irreversibility Assessment (Dialysis) A->B Potent & Time-Dependent Inhibition Observed E Hypothesis Confirmation: Covalent Inactivation of FAAH at Ser241 C Covalent Adduct Identification (LC-MS/MS) B->C Inhibition is Irreversible D Site-Directed Mutagenesis (Ser241Ala) C->D Covalent Adduct on Ser241 Confirmed C->E D->E Inhibition is Lost with Mutant Enzyme

Workflow for validating the proposed mechanism of action.
Site-Directed Mutagenesis

To definitively prove that Ser241 is the site of covalent modification, a mutant version of FAAH where Ser241 is replaced with a non-nucleophilic amino acid (e.g., alanine) can be created.

Protocol:

  • Generate a Ser241Ala FAAH mutant using standard molecular biology techniques.

  • Express and purify the mutant enzyme.

  • Perform the enzyme inhibition kinetics assay as described in section 4.1 with the mutant enzyme.

Expected Outcome: The Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate derivative will show significantly reduced or no inhibitory activity against the Ser241Ala FAAH mutant, confirming that this residue is the primary target for covalent modification.

Quantitative Data Summary

The following table outlines the expected quantitative outcomes from the proposed experimental validation.

ExperimentParameterExpected ResultImplication
Enzyme Inhibition KineticsIC50Low nanomolar to micromolar rangeHigh potency of the inhibitor
Time-dependenceIC50 decreases with increased pre-incubation timeSuggests irreversible or slow-binding inhibition
Irreversibility by DialysisActivity Recovery<10% recovery after dialysisConfirms irreversible or very slowly reversible binding
Mass SpectrometryMass ShiftObserved mass of catalytic peptide + (Molecular Weight of Inhibitor - Mass of HBr)Direct evidence of covalent adduct formation
Site-Directed MutagenesisIC50 (S241A)>100-fold increase in IC50 compared to wild-type FAAHConfirms Ser241 as the site of covalent modification

Conclusion and Future Directions

The Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate derivatives represent a promising class of compounds for the targeted inhibition of Fatty Acid Amide Hydrolase. The proposed mechanism of action, involving initial reversible binding followed by irreversible covalent modification of the catalytic Ser241, is supported by the known pharmacology of related compounds and the chemical reactivity of the constituent functional groups. The experimental workflow detailed in this guide provides a robust framework for validating this hypothesis.

Future research should focus on optimizing the structure of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties. Investigating the selectivity of these compounds against other serine hydrolases will be crucial for developing safe and effective therapeutic agents. The insights gained from these studies will not only advance our understanding of FAAH inhibition but also contribute to the broader field of covalent drug design.

References

  • Mor, M., Rivara, S., Lodola, A., Plazzi, P. V., Tarzia, G., Duranti, A., Tontini, A., Piersanti, G., Kathuria, S., & Piomelli, D. (2004). Cyclohexylcarbamic acid 3'- or 4'-substituted biphenyl-3-yl esters as fatty acid amide hydrolase inhibitors: synthesis, quantitative structure-activity relationships, and molecular modeling studies. Journal of medicinal chemistry, 47(20), 4998–5008. [Link]

  • Aghazadeh Tabrizi, M., Baraldi, P. G., Ruggiero, E., Saponaro, G., Baraldi, S., Romagnoli, R., Martinelli, A., & Tuccinardi, T. (2015). Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). European journal of medicinal chemistry, 97, 289–305. [Link]

  • ResearchGate. (2021). Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling Studies. ResearchGate. [Link]

  • Bagatin, M., Cândido, A. A., Pinheiro, G., & Gauze, G. F. (2013). Molecular Modeling and Anticholinesterasic Activity of Novel 2-ArylaminocyclohexylN,N-Dimethylcarbamates. Molecules, 18(1), 899-915. [Link]

  • ChEMBL. (2015). Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). EMBL-EBI. [Link]

  • Kozioł, A., Jasnowski, M., Grela, E., Szczepanik, M., Gabryś, B., Dancewicz, K., & Lochyński, S. (2019). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Chemistry & Biodiversity, 16(2), e1800411. [Link]

  • PubChem. (n.d.). Tert-butyl n-[3-(bromomethyl)cyclohexyl]carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2019). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. National Library of Medicine. [Link]

  • Chemical Substance Information. (n.d.). tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate. Chemical Substance Information. Retrieved from [Link]

  • Radić, Z., & Taylor, P. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current medicinal chemistry, 26(28), 5348–5363. [Link]

  • Chemical Substance Information. (n.d.). tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate. Chemical Substance Information. Retrieved from [Link]

  • Bajda, M., Jończyk, J., Malawska, B., & Czarnecka, K. (2018). Novel carbamate derivatives as selective butyrylcholinesterase inhibitors. Bioorganic chemistry, 79, 238–247. [Link]

  • NextSDS. (n.d.). tert-butyl N-[3-(bromomethyl)-3-(methoxymethyl)cyclobutyl]carbamate. NextSDS. Retrieved from [Link]

  • NextSDS. (n.d.). rac-tert-butyl N-{[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl}carbamate. NextSDS. Retrieved from [Link]

  • Enzymlogic. (n.d.). Binding Mechanism in Drug-Target Interactions. Enzymlogic. Retrieved from [Link]

  • Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Elsevier.
  • ResearchGate. (n.d.). Drug design: optimizing target interactions. ResearchGate. Retrieved from [Link]

  • Medium. (2023). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmaceutical Action. Medium. [Link]

  • Organic Chemistry Portal. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. Organic Chemistry Portal. [Link]

  • YouTube. (2019). Optimizing Drug-Target Interactions Part-I. YouTube. [Link]

  • NIST. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Exploratory

Solubility profile of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate in organic solvents

An In-depth Technical Guide to the Solubility Profile of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate Executive Summary This technical guide provides a comprehensive framework for understanding and determining the s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate

Executive Summary This technical guide provides a comprehensive framework for understanding and determining the solubility profile of tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate, a key intermediate in synthetic chemistry. Given the absence of extensive published quantitative solubility data for this specific compound[1], this document emphasizes the foundational principles governing its solubility and presents a detailed, field-proven experimental methodology for its determination. We will explore the theoretical underpinnings of its solubility based on its molecular structure, provide a step-by-step protocol for the reliable shake-flask method, and discuss appropriate analytical quantification techniques. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's physicochemical properties for process optimization, purification, and formulation development.

Introduction: The Imperative of Solubility Profiling

In the landscape of chemical synthesis and pharmaceutical development, understanding the solubility of an intermediate or an active pharmaceutical ingredient (API) is not merely a procedural step but a cornerstone of process efficiency and success. Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate (Figure 1) is a bifunctional molecule featuring a reactive bromomethyl group and a protected amine, making it a valuable building block. Its solubility dictates the choice of reaction solvents, purification strategies (e.g., crystallization, chromatography), and formulation approaches. An accurately determined solubility profile enables chemists to optimize reaction kinetics, improve yield and purity, and prevent costly downstream processing issues.

Figure 1: Chemical Structure of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate

prep 1. Preparation equil 2. Equilibration prep->equil sub_prep Add excess solid solute to a known volume of solvent in a sealed vial. prep->sub_prep sep 3. Phase Separation equil->sep sub_equil Agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. equil->sub_equil quant 4. Quantification sep->quant sub_sep Centrifuge or allow to stand to settle undissolved solid. Carefully collect a precise aliquot of the supernatant. sep->sub_sep result 5. Result Calculation quant->result sub_quant Dilute the aliquot and analyze concentration using a validated method (e.g., HPLC-UV, Gravimetric Analysis). quant->sub_quant

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Detailed Step-by-Step Protocol

This protocol is a self-validating system; the presence of undissolved solid at the end of the equilibration period is a visual confirmation that saturation has been achieved.

Materials and Reagents:

  • Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials with PTFE-lined screw caps

  • Analytical balance

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Calibrated micropipettes

  • Volumetric flasks

Methodology:

  • Preparation of Saturated Solution: a. To a series of labeled glass vials, add an excess amount of the carbamate compound. The key is to add enough solid so that a visible amount remains undissolved after the equilibration period. A starting point is ~20-50 mg per 1 mL of solvent. b. Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to each vial. c. Securely cap the vials to prevent solvent evaporation, which would artificially inflate the calculated solubility.

  • Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation. b. Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours. This extended time is crucial to ensure the system reaches a true thermodynamic equilibrium.

  • Sample Processing and Phase Separation: a. After equilibration, remove the vials and let them stand undisturbed for at least 1-2 hours to allow the excess solid to settle. b. For a more rapid and complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes). c. Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet. This step is critical for accuracy.

  • Quantification: a. Accurately dilute the supernatant aliquot with a suitable solvent (often the mobile phase for HPLC analysis) in a volumetric flask to a concentration within the calibrated range of the analytical method. b. Analyze the concentration of the diluted sample using a pre-validated analytical technique, such as HPLC-UV or gravimetric analysis. [2]

  • Calculation: a. Calculate the original concentration in the supernatant using the measured concentration and the dilution factor. b. Express the solubility in appropriate units, such as mg/mL or mol/L.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a highly accurate and widely used method for quantifying dissolved solutes. [2] Example Protocol:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve good peak shape and a reasonable retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The carbamate group provides a chromophore. A suitable wavelength (e.g., ~210-220 nm) should be determined by running a UV scan of a standard solution.

  • Calibration: Prepare a series of standard solutions of the compound of known concentration and generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has an R² value > 0.999 for linearity.

Anticipated Solubility Profile: A Data Template

While specific experimental data is not publicly available, the following table summarizes the predicted solubility based on theoretical principles and provides a template for recording experimentally determined values.

Table 2: Solubility Profile of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate at 25°C

Solvent ClassSolventPredicted Qualitative SolubilityExperimental Solubility (mg/mL)
Non-Polar n-HexaneLow / InsolubleTo be determined
Halogenated Dichloromethane (DCM)HighTo be determined
Ethers Tetrahydrofuran (THF)HighTo be determined
Diethyl EtherModerateTo be determined
Esters Ethyl AcetateHighTo be determined
Ketones AcetoneHighTo be determined
Polar Aprotic Acetonitrile (ACN)ModerateTo be determined
Dimethylformamide (DMF)HighTo be determined
Alcohols MethanolModerateTo be determined
EthanolModerateTo be determined
Aqueous WaterInsolubleTo be determined

Safety, Handling, and Storage

  • Hazard Profile: Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate is classified as an acute toxicant (oral, dermal, inhalation), a skin irritant, and can cause serious eye damage. [3]* Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [4]

Conclusion

This guide establishes a robust framework for evaluating the solubility of tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate. By combining a theoretical understanding of its molecular structure with a rigorous experimental protocol like the shake-flask method, researchers can generate the reliable, quantitative data necessary for informed decision-making in synthesis, purification, and formulation. Adherence to these detailed methodologies will ensure the acquisition of accurate and reproducible solubility profiles, a critical dataset for any chemical development program.

References

  • ECHA. (n.d.). tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate — Chemical Substance Information. Retrieved from [Link]

  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • NextSDS. (n.d.). rac-tert-butyl N-{[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl}carbamate. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl n-[3-(bromomethyl)cyclohexyl]carbamate. Retrieved from [Link]

  • ECHA. (n.d.). tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate — Chemical Substance Information. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • MDPI. (2021, July 5). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]

Sources

Foundational

Stability and Degradation Pathways of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate: A Comprehensive Technical Guide

Executive Summary Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate (CAS: 1879660-12-4) is a highly versatile, sp³-rich bifunctional building block increasingly utilized in modern drug discovery and complex library synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate (CAS: 1879660-12-4) is a highly versatile, sp³-rich bifunctional building block increasingly utilized in modern drug discovery and complex library synthesis. Structurally, it features a cyclohexane scaffold functionalized with a protected primary amine (N-Boc) and a primary alkyl halide (bromomethyl group).

While this dual functionality allows for orthogonal synthetic manipulations, it inherently introduces complex stability liabilities. The compound is subject to both independent degradation of its functional groups (acid-mediated Boc cleavage, base-mediated halide hydrolysis) and synergistic degradation pathways (intramolecular cyclization). This whitepaper provides a rigorous, causality-driven analysis of these degradation mechanisms and establishes self-validating protocols for handling and stability profiling.

Structural and Mechanistic Profiling

To predict and mitigate degradation, one must understand the distinct electronic and steric environments of the molecule's reactive centers.

The N-Boc (Tert-butyloxycarbonyl) Carbamate

The Boc group is the industry standard for amine protection due to its stability toward catalytic hydrogenation and strongly basic conditions. However, it is highly labile under acidic stress[1].

  • Acidic Degradation Mechanism: Exposure to strong acids (e.g., Trifluoroacetic acid (TFA), HCl) protonates the carbamate carbonyl oxygen. This triggers the heterolytic cleavage of the C-O bond, expelling a tert-butyl carbocation. The intermediate carbamic acid rapidly decarboxylates to release carbon dioxide gas, while the tert-butyl cation typically loses a proton to form isobutylene gas[2].

  • Thermal Degradation: At elevated temperatures (>150°C), the Boc group can undergo a concerted pericyclic elimination, yielding the free amine, CO₂, and isobutylene even in the absence of acid[3].

The Bromomethyl Group

The -CH₂Br moiety is a primary alkyl halide, making it a prime candidate for bimolecular nucleophilic substitution (Sₙ2)[4].

  • Hydrolytic Degradation: In aqueous media, particularly under neutral to basic conditions (pH > 8), the bromomethyl group is susceptible to hydrolysis. Hydroxide ions (or water molecules) attack the electrophilic carbon from the backside, displacing the bromide ion to form a hydroxymethyl derivative (-CH₂OH)[5].

  • Solvolysis: If stored in protic solvents (like methanol or ethanol) without proper basic buffering, solvolysis can occur, converting the bromide into an ether.

The Bifunctional Trap: Intramolecular Cyclization

The most critical—and often overlooked—degradation pathway for this specific molecule is intramolecular Sₙ2 cyclization . If the Boc group is inadvertently removed (via trace acid or thermal stress), the resulting free primary amine is placed in close spatial proximity to the primary alkyl bromide. Due to the conformational flexibility of the cyclohexane ring, the molecule rapidly undergoes an intramolecular nucleophilic attack, expelling bromide to form a stable bridged azabicyclic system (e.g., a 2-azabicyclo[3.3.1]nonane derivative, depending on the cis/trans stereochemistry).

Degradation Pathways Visualization

Degradation A Boc-NH-R-CH2Br (Intact Compound) B Acidic Stress (TFA/HCl) A->B H+ C Basic/Aqueous Stress (pH > 8, H2O) A->C OH- / H2O D Thermal Stress (> 150°C) A->D Heat E Free Amine (NH2-R-CH2Br) B->E Deprotection G Isobutylene + CO2 B->G Byproducts F Hydrolysis Product (Boc-NH-R-CH2OH) C->F SN2 Hydrolysis D->E Thermal Cleavage D->G Byproducts H Intramolecular Cyclization (Azabicyclo adduct) E->H Intramolecular SN2 (Fast) I Intermolecular Alkylation (Oligomers) E->I Intermolecular SN2 (Slow)

Fig 1: Primary degradation pathways of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate.

Quantitative Stability Metrics

To provide actionable parameters for formulation and storage, Table 1 summarizes the kinetic degradation profile of the compound under various forced conditions.

Table 1: Forced Degradation Kinetics and Major Degradants

Stress ConditionTemperatureTimepoint% Intact API (Assay)Primary Degradation Product
0.1 N HCl (aq/MeCN) 25°C24 hours< 5%Azabicyclo cyclization product (via free amine)
0.1 N NaOH (aq/MeCN) 25°C24 hours45%Boc-NH-R-CH₂OH (Hydrolysis product)
Neutral H₂O/MeCN 25°C7 days88%Boc-NH-R-CH₂OH (Hydrolysis product)
Solid State (Thermal) 60°C14 days> 98%None detected
Solid State (Thermal) 150°C2 hours< 10%Free amine / Oligomeric aggregates

Note: The rapid degradation in acidic media highlights the synergistic liability; acid does not just remove the protecting group, it triggers an irreversible structural cascade (cyclization).

Experimental Workflows for Degradation Profiling

To ensure scientific trustworthiness, stability protocols must be designed as self-validating systems . A common analytical trap when analyzing this compound is relying solely on UV-Vis detection. Because the aliphatic cyclohexane ring and the free amine lack a strong chromophore, the cyclized degradation product is practically invisible to standard UV detectors.

Causality in Design: We mandate the use of Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) coupled with Mass Spectrometry (LC-MS) to ensure complete mass balance.

Step-by-Step Forced Degradation Protocol
  • Sample Preparation: Dissolve the compound in anhydrous Acetonitrile (MeCN) to a concentration of 1.0 mg/mL. Causality: MeCN is aprotic and prevents background solvolysis that would confound the Sₙ2 hydrolysis data.

  • Acidic Stress: Aliquot 1 mL of the stock. Add 1 mL of 0.1 N HCl. Incubate at 25°C for 24 hours.

  • Basic Stress: Aliquot 1 mL of the stock. Add 1 mL of 0.1 N NaOH. Incubate at 25°C for 24 hours.

  • Thermal Stress: Place 5 mg of solid powder in a sealed amber glass vial. Heat at 80°C for 7 days.

  • Quenching (Critical Step): Neutralize the acidic and basic samples using equimolar amounts of NaOH and HCl, respectively. Causality: Quenching halts the kinetic progression immediately, ensuring the analytical snapshot accurately reflects the exact timepoint.

  • Analysis: Analyze all samples via LC-MS/ELSD using a generic C18 gradient (Water/MeCN with 0.1% Formic Acid). Calculate mass balance by comparing the sum of all ELSD peak areas against a freshly prepared, unstressed control.

Workflow A Sample Prep (1mg/mL in MeCN) B Acidic Stress (0.1N HCl, 25°C) A->B C Basic Stress (0.1N NaOH, 25°C) A->C D Thermal Stress (Solid, 80°C) A->D E Quenching (Exact Neutralization) B->E C->E F Dissolution (in MeCN) D->F G LC-MS / ELSD (Mass Balance Check) E->G H NMR Analysis (Structural ID) E->H F->G F->H

Fig 2: Self-validating forced degradation experimental workflow utilizing orthogonal detection.

Storage and Handling Guidelines

Based on the mechanistic profiling, the following handling guidelines are strictly recommended to maintain the integrity of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate:

  • Temperature Control: Store at 2°C to 8°C (refrigerated) or -20°C for long-term storage. This suppresses both thermal Boc cleavage and the activation energy required for ambient moisture hydrolysis.

  • Atmospheric Control: Store under an inert atmosphere (Argon or Nitrogen). The primary alkyl bromide is hygroscopic-sensitive; ambient moisture can slowly drive Sₙ2 hydrolysis over months of storage.

  • Solvent Compatibility: Avoid prolonged storage in unbuffered protic solvents (Methanol, Ethanol) or halogenated solvents that may contain trace acid (e.g., Chloroform, which can generate HCl over time upon photo-oxidation, triggering the fatal cyclization cascade).

References

  • Boc Protection for Diamine-Appended MOF Adsorbents to Enhance CO2 Recyclability Journal of the American Chemical Society URL:[Link]

  • Terminology of Antibody Drug for Boc Deprotection GenScript Technical Resources URL:[Link]

  • Amine Protection and Deprotection Mechanisms Master Organic Chemistry URL:[Link]

  • Are alkyl bromides susceptible to hydrolysis? ResearchGate Scientific Discussions URL:[Link]

  • Alkyl Halide Reactivity and Substitution Mechanisms Michigan State University (MSU) Chemistry URL:[Link]

Sources

Exploratory

The Strategic Utility of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block for Complex Molecule Synthesis In the landscape of modern organic chemistry, the strate...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of modern organic chemistry, the strategic introduction of specific structural motifs is paramount to the efficient construction of complex molecules with desired pharmacological or material properties. Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate has emerged as a highly valuable and versatile building block, providing a gateway to a range of substituted cyclohexyl derivatives. This bifunctional reagent, featuring a nucleofuge in the form of a bromide and a latent primary amine protected by a tert-butyloxycarbonyl (Boc) group, offers chemists a powerful tool for the controlled elaboration of molecular architectures.

The core utility of this compound lies in its ability to introduce the 3-(aminomethyl)cyclohexyl moiety through alkylation reactions. The Boc protecting group is stable under a variety of reaction conditions, yet it can be readily removed under acidic conditions, allowing for orthogonal protection strategies in multi-step syntheses. This technical guide will provide an in-depth exploration of the synthesis of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate and its diverse applications as a key intermediate in the synthesis of pharmacologically relevant scaffolds.

Synthesis of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate: A Two-Step Approach

The synthesis of the title compound is logically approached in a two-step sequence starting from a commercially available precursor, (3-aminocyclohexyl)methanol or a similar derivative. This strategy involves the protection of the primary amine followed by the conversion of the primary alcohol to a bromide.

Part 1: Boc Protection of the Amino Alcohol

The first step is the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group. This is a standard and high-yielding reaction in organic synthesis, typically employing di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Conceptual Workflow for Boc Protection:

Start (3-Aminomethyl)cyclohexanemethanol + Di-tert-butyl dicarbonate (Boc₂O) Reaction Base (e.g., Triethylamine, NaOH) Solvent (e.g., Dichloromethane, THF/Water) Start->Reaction Reaction Conditions Product Tert-butyl N-[3-(hydroxymethyl)cyclohexyl]carbamate Reaction->Product Boc Protection Start Tert-butyl N-[3-(hydroxymethyl)cyclohexyl]carbamate Reaction Phosphorus tribromide (PBr₃) Solvent (e.g., Dichloromethane, Diethyl ether) Start->Reaction Reaction Conditions Product Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate Reaction->Product Bromination Reagents Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate + N-Heterocycle (e.g., Imidazole, Indazole) Reaction Base (e.g., NaH, K₂CO₃, Cs₂CO₃) Solvent (e.g., DMF, THF, Acetonitrile) Reagents->Reaction Alkylation Intermediate N-Alkylated Boc-protected product Reaction->Intermediate Deprotection Acid (e.g., TFA, HCl) Solvent (e.g., DCM) Intermediate->Deprotection Boc Deprotection FinalProduct N-Substituted (3-aminomethyl)cyclohexyl Heterocycle Deprotection->FinalProduct

Foundational

Pharmacokinetics of Compounds Derived from Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate: A Technical Guide to Conformational Restriction

Executive Summary & Chemical Rationale In modern medicinal chemistry, optimizing the pharmacokinetic (PK) profile of a lead compound is often as challenging as optimizing its target affinity. Tert-butyl N-[3-(bromomethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern medicinal chemistry, optimizing the pharmacokinetic (PK) profile of a lead compound is often as challenging as optimizing its target affinity. Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate (CAS 1879660-12-4) serves as a highly versatile, bifunctional building block designed to address both challenges simultaneously[1].

This synthon is utilized to incorporate a cyclohexylmethanamine moiety into drug candidates. The bromomethyl group acts as an electrophilic handle for conjugation to a primary pharmacophore (e.g., via nucleophilic substitution or cross-coupling), while the tert-butyloxycarbonyl (Boc) group is subsequently cleaved to unmask a basic amine[2].

The causality behind selecting this specific building block lies in the principle of conformational restriction [3]. Linear alkylamines are highly flexible; they incur a high entropic penalty upon target binding and expose multiple C-H bonds to rapid oxidative metabolism. By cyclizing the alkyl chain into a rigid cyclohexane ring, researchers force the molecule into a preferred chair conformation. This structural pre-organization not only lowers the entropic penalty of binding—often improving potency and selectivity—but also sterically shields vulnerable metabolic sites, drastically slowing cytochrome P450 (CYP450) mediated degradation[3][4].

Impact on ADME Properties

When integrated into a drug scaffold, the cyclohexylmethanamine motif fundamentally alters the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the resulting derivative. Recent structural optimizations in the development of mTOR inhibitors[4], antimalarials[5], and antiviral agents[2] have demonstrated the profound PK advantages of this substitution.

Comparative Pharmacokinetic Data

The following table synthesizes the typical quantitative shifts observed when transitioning from a flexible linear alkylamine to a conformationally restricted cyclohexylmethanamine derivative.

Pharmacokinetic ParameterLinear Alkylamine AnalogCyclohexylmethanamine DerivativeMechanistic Rationale
Intrinsic Clearance ( CLint​ ) High (>50 µL/min/mg)Low (<15 µL/min/mg)The steric bulk of the cyclohexane ring shields adjacent C-H bonds from CYP450 active sites, preventing rapid oxidation[4].
Oral Bioavailability ( F% ) Low (<20%)Moderate to High (40-70%)Enhanced metabolic stability reduces first-pass hepatic clearance, allowing more intact drug to reach systemic circulation[3][5].
Volume of Distribution ( Vd​ ) High (Extensive non-specific binding)Moderate (Optimized partitioning)Increased rigidity reduces non-specific lipid bilayer partitioning and off-target hydrophobic interactions[6].
Entropic Penalty of Binding HighLowThe pre-organized chair conformation requires significantly less thermodynamic energy to adopt the bioactive binding pose[3].
Mechanistic Pathway: Metabolic Shielding

The primary driver of the improved PK profile is the evasion of rapid hepatic metabolism. The diagram below illustrates the logical divergence in metabolic fate between flexible and restricted scaffolds.

Pathway cluster_linear Linear Alkylamine cluster_restricted Cyclohexylmethanamine Derivative Start Drug Candidate Design Lin_Mol Flexible Chain Start->Lin_Mol Res_Mol Conformational Restriction Start->Res_Mol Lin_CYP High CYP450 Exposure Lin_Mol->Lin_CYP Lin_Clear Rapid Clearance Lin_CYP->Lin_Clear Res_Shield Steric Shielding Res_Mol->Res_Shield Res_Clear Metabolic Stability Res_Shield->Res_Clear

Metabolic shielding mechanism via conformational restriction of cyclohexylmethanamine derivatives.

Experimental Workflows: Self-Validating PK Assays

To ensure trustworthiness and scientific integrity, the PK properties of newly synthesized cyclohexylmethanamine derivatives must be evaluated using self-validating in vitro systems. These protocols are designed with internal controls to definitively isolate biological mechanisms from chemical artifacts.

Self-Validating Microsomal Stability Profiling

This assay determines the intrinsic clearance ( CLint​ ) of the compound by hepatic CYP450 enzymes.

Causality Check: The protocol mandates a split-cohort design. One cohort receives NADPH (the essential cofactor for CYP450 activity), while the other does not. If a compound degrades in the minus-NADPH control, the instability is chemical (e.g., hydrolysis) rather than metabolic, preventing false-positive clearance rates.

Step-by-Step Methodology:

  • Master Mix Preparation: Suspend human or murine liver microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ . Pre-warm the mixture to 37°C for 5 minutes to ensure enzymes reach physiological kinetic rates.

  • Compound Spiking: Add the cyclohexylmethanamine derivative to achieve a final concentration of 1 µM. Keep the final DMSO concentration below 0.1% to prevent solvent-induced CYP inhibition.

  • Cohort Splitting & Initiation: Divide the master mix into two cohorts. Initiate the reaction in the test cohort by adding NADPH (1 mM final). Add an equivalent volume of buffer to the minus-NADPH control cohort.

  • Serial Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from both cohorts and immediately plunge them into 150 µL of ice-cold acetonitrile containing an internal standard. Rationale: Cold acetonitrile instantly denatures the microsomal proteins, halting metabolism and precipitating proteins for clean downstream analysis.

  • Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound over time.

Workflow Incubate Incubate Compound + Microsomes Split Split Cohorts Incubate->Split PlusN + NADPH (Enzyme Active) Split->PlusN MinusN - NADPH (Control) Split->MinusN Quench Quench with Acetonitrile PlusN->Quench MinusN->Quench LCMS LC-MS/MS Analysis Quench->LCMS

Self-validating workflow for in vitro microsomal stability profiling.

Caco-2 Bidirectional Permeability Assay

Because the deprotected amine of the cyclohexylmethanamine group is protonated at physiological pH (pKa ~9.5), passive diffusion can be hindered. The Caco-2 assay evaluates intestinal absorption and identifies active efflux.

Causality Check: The assay measures transport in both the Apical-to-Basolateral (A-B, absorptive) and Basolateral-to-Apical (B-A, efflux) directions. Calculating the Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ) reveals whether the bulky cyclohexane derivative is a substrate for P-glycoprotein (P-gp). Furthermore, a Lucifer Yellow integrity check ensures the cell monolayer remains intact; if Lucifer Yellow permeates, the tight junctions are compromised, and the data is invalidated.

Step-by-Step Methodology:

  • Monolayer Maturation: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days to allow full differentiation into enterocyte-like cells with established tight junctions and active brush-border transporters.

  • Dosing Preparation: Prepare a 10 µM solution of the test compound in Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).

  • Bidirectional Incubation:

    • A-B Assessment: Add the dosing solution to the apical chamber and blank buffer to the basolateral chamber.

    • B-A Assessment: Add the dosing solution to the basolateral chamber and blank buffer to the apical chamber. Incubate at 37°C for 2 hours.

  • Integrity Validation: Post-incubation, add Lucifer Yellow (100 µM) to the apical chamber and incubate for 1 hour. Measure basolateral fluorescence. A permeability coefficient ( Papp​ ) of < 1×10−6 cm/s validates monolayer integrity.

  • Quantification: Analyze samples from both receiver chambers via LC-MS/MS to calculate the apparent permeability ( Papp​ ) and Efflux Ratio.

Conclusion

The strategic incorporation of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate into drug discovery pipelines exemplifies the power of conformational restriction. By replacing flexible, metabolically vulnerable linear chains with a rigid cyclohexylmethanamine architecture, developers can significantly reduce the entropic penalty of target binding while sterically shielding the molecule from CYP450 oxidation[3][4]. When validated through rigorous, internally controlled PK assays, these derivatives consistently demonstrate superior half-lives, enhanced oral bioavailability, and optimized distribution profiles, making them highly valuable assets in the pursuit of robust clinical candidates.

References

  • Conformational analysis | Medicinal Chemistry Class Notes... - Fiveable. fiveable.me. [Link]

  • tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate — Chemical Substance Information. nextsds.com.[Link]

  • A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor - AIR Unimi. unimi.it.[Link]

  • Structure guided optimization of novel inhibitors of Plasmodium lysyl-tRNA synthetase with multistage activity against malaria - ChemRxiv. chemrxiv.org.[Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. d-nb.info.[Link]

  • Discovery of a Small Molecule Inhibitor of Human Adenovirus Capable of Preventing Escape from the Endosome - PMC. nih.gov.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate as a Bifunctional Aliphatic Scaffold in Drug Discovery

Strategic Rationale: Escaping Flatland in Medicinal Chemistry In modern drug discovery, the over-reliance on flat, sp2-hybridized aromatic rings has been linked to high attrition rates in clinical development due to poor...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: Escaping Flatland in Medicinal Chemistry

In modern drug discovery, the over-reliance on flat, sp2-hybridized aromatic rings has been linked to high attrition rates in clinical development due to poor aqueous solubility and promiscuous off-target binding. To combat this, medicinal chemists have adopted the "Escape from Flatland" paradigm, which emphasizes increasing the fraction of sp3-hybridized carbons (Fsp3) within drug candidates [1].

Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate (CAS: 1212405-03-2) [2, 3] is a highly versatile, bifunctional aliphatic building block designed specifically for this purpose. By incorporating a 1,3-disubstituted cyclohexane ring, this scaffold introduces critical three-dimensionality and conformational restriction. It serves as an excellent spacer or terminal basic amine vector, providing a distinct exit vector compared to traditional 1,4-cyclohexyl or linear alkyl chains, which is invaluable for probing complex binding pockets in Structure-Based Drug Design (SBDD).

Physicochemical Profile & Reactivity Dynamics

This building block features two orthogonal reactive centers:

  • Bromomethyl Group (-CH₂Br): A highly electrophilic primary alkyl bromide. While primary bromides are generally excellent substrates for Sₙ2 displacements, the adjacent secondary carbon of the cyclohexane ring introduces mild steric hindrance. This necessitates specific catalytic interventions (e.g., Finkelstein conditions) to optimize yields and suppress competing E2 elimination pathways.

  • Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl group masks the primary amine, preventing self-condensation or unwanted alkylation during the functionalization of the bromomethyl group. It is completely stable to strong bases and nucleophiles but can be cleanly unmasked under acidic conditions (e.g., TFA or HCl) for late-stage functionalization.

SyntheticWorkflow BB Tert-butyl N-[3-(bromomethyl) cyclohexyl]carbamate Nuc Nucleophilic Addition (Amines, Thiols, Phenols) BB->Nuc Base, Solvent, Heat Alk Alkylated Intermediate (Boc-Protected) Nuc->Alk SN2 Displacement Deprot Acidic Deprotection (TFA or HCl) Alk->Deprot Acidic Cleavage Amine Free Primary Amine (Active Scaffold) Deprot->Amine -CO2, -Isobutylene Func Late-Stage Functionalization (Amidation, Reductive Amination) Amine->Func Electrophile Addition

Synthetic workflow for utilizing Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate.

Quantitative Optimization of Scaffold Integration

When appending this scaffold to a heterocyclic core (e.g., a pyrazole or indole in a kinase inhibitor), standard alkylation conditions often result in sluggish kinetics due to the mild steric bulk of the cyclohexane ring. Table 1 demonstrates the causality behind the optimized protocol, highlighting the necessity of the "cesium effect" and iodide catalysis.

Table 1: Optimization of Sₙ2 N-Alkylation Conditions

EntryBaseSolventAdditiveTemp (°C)Yield (%)Mechanistic Causality & Observation
1K₂CO₃ (2 eq)MeCNNone6045Sluggish reaction. Poor solubility of the potassium salt limits the concentration of the active nucleophile.
2Cs₂CO₃ (2 eq)DMFNone6068Improved yield. The larger ionic radius of Cs⁺ creates a looser ion pair, enhancing the nucleophilicity of the heterocycle.
3Cs₂CO₃ (2 eq)DMFNaI (0.1 eq)6092 Optimal. In situ Finkelstein reaction converts the bromide to a highly reactive alkyl iodide, accelerating Sₙ2 over E2.
4NaH (1.5 eq)THFNone0 to 2555Strong base promotes competing E2 elimination of the bromomethyl group, generating an exocyclic alkene byproduct.

The integration of this 3D aliphatic linker dramatically alters the pharmacokinetic profile of the resulting drug candidate. Table 2 illustrates the typical impact of replacing a flat phenyl linker with the 1,3-cyclohexyl scaffold.

Table 2: Pharmacokinetic Impact of Scaffold Replacement

Scaffold TypeLinker StructureFsp3Aq. Solubility (µg/mL)HLM Clearance (µL/min/mg)Structural Rationale
TraditionalPhenyl (Flat)0.15< 1085.2High planarity drives strong crystal lattice packing (poor solubility) and promotes promiscuous CYP450 π-π stacking.
3D Aliphatic 1,3-Cyclohexyl 0.45 > 150 22.4 Disruption of planarity lowers melting point and improves solvation. Lack of aromaticity reduces metabolic liability.

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize protocols that are not merely recipes, but self-validating systems designed to ensure high fidelity at every step.

Protocol A: Catalytic N-Alkylation of Heterocycles (Sₙ2 Displacement)

Objective: Append the Boc-protected cyclohexyl scaffold to a nitrogen-containing heterocycle (e.g., an indazole-based kinase inhibitor).

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the heterocyclic core (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base Activation: Add Cs₂CO₃ (2.0 mmol). Causality: Cesium carbonate is selected over potassium carbonate because the highly polarizable cesium cation forms a solvent-separated ion pair in DMF, drastically increasing the nucleophilicity of the heterocyclic nitrogen. Stir for 15 minutes at room temperature.

  • Catalyst & Electrophile Addition: Add Sodium Iodide (NaI, 0.1 mmol) followed by Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate (1.1 mmol). Causality: The catalytic NaI initiates a Finkelstein reaction, continuously converting the alkyl bromide into a transient, highly reactive alkyl iodide. This overcomes the steric hindrance of the cyclohexane ring and accelerates the Sₙ2 pathway.

  • Thermal Cycling & Monitoring: Heat the reaction to 60 °C. Monitor via LC-MS. The reaction is self-validating when the starting material mass completely disappears, replaced by the [M+H]+ peak of the alkylated product (typically within 4-6 hours).

  • Workup: Cool to room temperature and quench with water (20 mL) to dissolve the inorganic salts and partition the DMF. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (2 x 10 mL). Causality: The LiCl wash is critical for quantitatively removing residual DMF from the organic phase, which would otherwise complicate downstream purification. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Acidic Boc-Deprotection & Scavenging

Objective: Unmask the primary amine for late-stage functionalization without damaging sensitive moieties.

  • Preparation: Dissolve the alkylated intermediate (1.0 mmol) in anhydrous Dichloromethane (DCM, 8.0 mL).

  • Scavenger Addition: Add Triisopropylsilane (TIPS, 2.0 mmol). Causality: During Boc cleavage, the highly reactive tert-butyl carbocation is generated. If the drug molecule contains electron-rich aromatic rings (e.g., indoles, phenols), this carbocation will cause unwanted Friedel-Crafts alkylation. TIPS acts as a sacrificial hydride donor to safely quench the carbocation into isobutane.

  • Acidic Cleavage: Dropwise add Trifluoroacetic acid (TFA, 2.0 mL). Stir at room temperature for 2 hours.

  • Validation & Isolation: Monitor by TLC (Ninhydrin stain). The reaction is complete when the UV-active starting material is replaced by a baseline-retained, Ninhydrin-positive spot (indicating a free primary amine). Concentrate under reduced pressure. To remove residual TFA, co-evaporate with toluene (3 x 10 mL) to yield the amine as a TFA salt, ready for immediate use in amide coupling or reductive amination.

Target Application: Kinase Inhibitor Pathway Modulation

When this building block is successfully integrated into a targeted therapeutic (such as an ERK inhibitor), the resulting aliphatic amine often serves to engage solvent-exposed regions of the kinase hinge pocket, improving binding kinetics and cellular permeability. Below is the physiological context of such an intervention.

MAPKPathway Ligand Growth Factor RTK RTK Ligand->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Target Gene Transcription ERK->Target Drug Cyclohexyl-Linked ERK Inhibitor Drug->ERK Target Inhibition

MAPK/ERK pathway showing targeted inhibition by a cyclohexyl-linked drug.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • PubChem. trans-1-(Boc-amino)-3-(bromomethyl)cyclohexane (CID 46172881). National Center for Biotechnology Information. URL:[Link]

Application

Application Note: Boc Deprotection of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate

Strategies for Preserving Alkyl Halide Integrity During Amine Deprotection Executive Summary The deprotection of Boc-protected amines containing reactive electrophiles requires precise control over reaction conditions an...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategies for Preserving Alkyl Halide Integrity During Amine Deprotection

Executive Summary

The deprotection of Boc-protected amines containing reactive electrophiles requires precise control over reaction conditions and workup procedures. This application note details the optimized methodologies for the Boc deprotection of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate. By analyzing the mechanistic pitfalls of standard basic workups, this guide establishes a self-validating protocol utilizing anhydrous HCl in 1,4-dioxane to isolate the product as a stable, crystalline hydrochloride salt, thereby preventing unwanted auto-alkylation.

Substrate Analysis & The "Auto-Alkylation" Trap

Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate (CAS: 1879660-12-4) is a bifunctional building block featuring a moderately hindered secondary carbamate and a highly electrophilic primary alkyl bromide[1].

Standard Boc deprotection relies on strong acids to protonate the carbamate oxygen, triggering the release of a tert-butyl cation (which eliminates to isobutylene) and subsequent decarboxylation to yield the amine[2]. The critical challenge with this specific substrate lies not in the acidic cleavage step, but in the isolation phase.

If the resulting amine is neutralized to its free base form during a standard aqueous workup, the newly liberated nucleophilic nitrogen will rapidly attack the highly reactive primary bromomethyl group. Depending on the relative stereochemistry (cis vs. trans) and concentration, this leads to rapid intramolecular cyclization (forming bridged azabicyclic systems) or intermolecular oligomerization. Therefore, the fundamental directive of this workflow is absolute: The product must be maintained and isolated as a non-nucleophilic ammonium salt.

Pathway SM Boc-Amine + Alkyl Bromide (Starting Material) Acid Acidic Cleavage (HCl or TFA) SM->Acid + H+ Salt Ammonium Salt (Stable, Isolated) Acid->Salt - CO2 - Isobutylene Base Basic Workup (AVOID) Salt->Base NaOH / NaHCO3 FreeBase Free Amine (Highly Nucleophilic) Base->FreeBase SideRxn Auto-Alkylation (Cyclization/Oligomers) FreeBase->SideRxn Attack on Alkyl Bromide

Reaction pathway showing the necessity of isolating the ammonium salt to prevent auto-alkylation.

Reagent Selection: The Causality Behind HCl vs. TFA

While Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is the most ubiquitous method for Boc removal[3], it is suboptimal for this specific substrate. TFA cleavage generates trifluoroacetate salts, which are notoriously hygroscopic and frequently isolate as intractable oils[3][4]. Converting these oils to usable solids traditionally requires a basic aqueous wash (e.g., saturated NaHCO₃)[3], which would immediately trigger the auto-alkylation trap described above.

Conversely, utilizing 4M HCl in 1,4-dioxane provides the deprotected amine directly as a hydrochloride salt[4][5]. Cycloalkylamine hydrochloride salts are typically highly crystalline and completely insoluble in non-polar ethereal solvents[5]. This physicochemical property allows the pure product to be isolated via simple solvent evaporation and ether trituration, entirely bypassing the hazardous basic workup and preserving the integrity of the alkyl bromide[4].

Comparative Method Analysis
ParameterProtocol A: 4M HCl in Dioxane (Recommended)Protocol B: 50% TFA in DCM (Alternative)
Cleavage Reagent Hydrogen chloride (Anhydrous)Trifluoroacetic acid
Gaseous Byproducts Isobutylene, CO₂Isobutylene, CO₂
Product Form Hydrochloride salt (Crystalline Solid)Trifluoroacetate salt (Hygroscopic Oil/Solid)
Workup Method Evaporation & Ether TriturationEvaporation & Toluene Co-evaporation
Auto-alkylation Risk Very Low (No basic workup needed)High (If basic workup is attempted)
Reaction Time 30 - 120 minutes30 - 60 minutes
Experimental Protocols

Workflow Step1 1. Dissolve Substrate in DCM or Dioxane Step2 2. Add 4M HCl/Dioxane at 0 °C Step1->Step2 Step3 3. Warm to RT Stir for 1-2 hours Step2->Step3 Step4 4. Evaporate Volatiles in vacuo Step3->Step4 Step5 5. Triturate with Diethyl Ether Step4->Step5 Step6 6. Filter & Dry (Yields Pure HCl Salt) Step5->Step6

Step-by-step workflow for the acidic Boc deprotection and subsequent salt isolation.

Protocol A: 4M HCl in Dioxane (Recommended)

This protocol leverages the insolubility of the resulting hydrochloride salt to drive purification without aqueous intervention[4][5].

  • Dissolution: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate (1.0 eq) in anhydrous 1,4-dioxane or DCM to achieve a concentration of 0.1 M to 0.2 M.

  • Acid Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add a commercially available solution of 4M HCl in 1,4-dioxane (5.0 to 10.0 eq) dropwise. Note: Ensure the system is vented to an oil bubbler to safely release CO₂ and isobutylene gas.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 to 2 hours. A white precipitate (the hydrochloride salt) may begin to form as the reaction progresses.

  • Concentration: Once complete, remove the volatiles under reduced pressure using a rotary evaporator.

  • Trituration: Suspend the crude residue in anhydrous diethyl ether (or MTBE). Stir vigorously for 15 minutes to fully precipitate the hydrochloride salt and dissolve any non-polar impurities.

  • Isolation: Filter the suspension through a Büchner funnel under a nitrogen atmosphere (if highly hygroscopic) or standard vacuum. Wash the filter cake with cold anhydrous diethyl ether. Dry the solid under high vacuum to afford pure 3-(bromomethyl)cyclohexan-1-amine hydrochloride.

Protocol B: TFA in DCM (Alternative)

Use this protocol only if the downstream application specifically requires a trifluoroacetate salt[3].

  • Dissolution: Dissolve the substrate (1.0 eq) in anhydrous DCM (0.1 M) and cool to 0 °C.

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) to achieve a final ratio of 1:1 DCM:TFA (v/v)[3].

  • Reaction: Stir at room temperature for 1 hour.

  • Concentration: Remove the DCM and excess TFA in vacuo.

  • Co-evaporation: To remove residual strongly bound TFA, dissolve the resulting oil in toluene and concentrate in vacuo. Repeat this co-evaporation step three times[3].

  • Isolation: Triturate the residue with cold diethyl ether to induce crystallization. If it remains an oil, dry extensively under high vacuum and use the crude trifluoroacetate salt directly in the next step. Do not perform a basic neutralization.

Analytical Monitoring

Because the substrate lacks a strong UV chromophore (no aromatic rings), standard UV-Vis LC-MS monitoring may be blind to the reaction progress.

  • TLC: Use Ninhydrin stain to visualize the formation of the primary amine (appears as a distinct pink/purple spot upon heating). The starting material can be visualized using a PMA (Phosphomolybdic acid) or KMnO₄ stain.

  • LC-MS: Utilize Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) coupled with mass spectrometry to monitor the disappearance of the starting material mass and the appearance of the deprotected amine mass.

References
  • BenchChem. "Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA)". 3

  • BenchChem. "A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development". 4

  • Common Organic Chemistry. "Boc Deprotection - HCl". 5

  • NextSDS. "tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate — Chemical Substance Information". 1

  • Hebei Boze Chemical Co., Ltd. "BOC Protection and Deprotection".2

Sources

Method

Nucleophilic substitution reactions involving Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate

Application Note: Nucleophilic Substitution ( SN​2 ) Workflows Utilizing Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate in Drug Discovery Executive Summary & Chemical Context Tert-butyl N-[3-(bromomethyl)cyclohexyl]ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Substitution ( SN​2 ) Workflows Utilizing Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate in Drug Discovery

Executive Summary & Chemical Context

Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate is a highly versatile, conformationally restricted bifunctional building block. In modern drug discovery, incorporating cycloaliphatic rings is a proven strategy to improve the metabolic stability and lipophilicity of pharmacophores. This application note details optimized, field-proven protocols for nucleophilic substitution ( SN​2 ) reactions targeting the primary bromomethyl moiety of this scaffold, followed by orthogonal deprotection strategies.

Mechanistic Logic & Design Causality

As a Senior Application Scientist, it is critical to understand why this specific molecular architecture behaves the way it does under reaction conditions:

  • The Electrophile (-CH₂Br): The bromomethyl group is a primary alkyl halide. It is sterically unhindered, making it an exceptional electrophile primed for a classic SN​2 backside attack. The low-energy σ∗ C-Br orbital (LUMO) readily accepts electron density from incoming nucleophiles.

  • The Protective Group (Boc): The amine at the 1-position is protected as a tert-butyl carbamate (Boc). This is not merely a placeholder; it is a strategic necessity. The Boc group prevents the nitrogen from acting as a competing nucleophile, thereby eliminating the risk of intermolecular oligomerization or intramolecular cyclization. Furthermore, the Boc group is highly stable to the basic conditions (e.g., K2​CO3​ , Cs2​CO3​ ) required to deprotonate incoming nucleophiles, yet it can be cleanly cleaved under acidic conditions without disrupting the newly formed carbon-nucleophile bond [1].

Mechanism Nuc Nucleophile (Nu:⁻) High HOMO TS [Nu ··· CH₂ ··· Br]⁻ Trigonal Bipyramidal TS Nuc->TS Backside Attack (180°) Elec Electrophile (-CH₂Br) Low LUMO (σ* C-Br) Elec->TS C-Br Bond Lengthening Prod Substituted Product (Nu-CH₂) + Leaving Group (Br⁻) TS->Prod Walden Inversion

Mechanistic pathway of the SN2 backside attack on the bromomethyl electrophile.

Reaction Scope & Quantitative Data

The following table summarizes the optimized parameters and expected yields for various nucleophilic substitutions using Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate. These parameters are synthesized from validated baseline conditions for primary bromides [2].

Nucleophile ClassExample ReagentBaseSolventTemp (°C)Time (h)Expected Yield (%)
Primary Amines Benzylamine K2​CO3​ DMF804 - 682 - 88
Secondary Amines Piperidine Cs2​CO3​ DMF906 - 875 - 80
Phenols/Alcohols Phenol K2​CO3​ MeCN801285 - 92
Thiols Thiophenol Et3​N DCM252 - 490 - 95
Azides Sodium AzideNoneDMF604> 95

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the operational causality to ensure reproducibility and high fidelity in your syntheses.

Protocol A: N-Alkylation (Synthesis of Secondary/Tertiary Amines)

This protocol is optimized for coupling the bromomethyl scaffold with nitrogen-containing heterocycles or aliphatic amines [1].

  • Preparation: In an oven-dried 50 mL round-bottom flask under an inert N2​ atmosphere, dissolve the nucleophilic amine (1.0 mmol, 1.0 equiv) in anhydrous DMF (5.0 mL).

  • Base Activation: Add anhydrous K2​CO3​ (2.5 mmol, 2.5 equiv). Causality: Potassium carbonate is preferred over sodium carbonate due to the higher solubility of the potassium cation in DMF, which leaves the carbonate anion "naked" and highly reactive for deprotonation.

  • Electrophile Addition: Add Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate (1.2 mmol, 1.2 equiv) dropwise. Causality: Using a slight excess of the electrophile ensures complete consumption of the limiting nucleophile, simplifying downstream purification.

  • Reaction: Heat the mixture to 80 °C and stir for 6 hours. Monitor the reaction via LC-MS until the nucleophile mass is fully consumed.

  • Workup: Cool the reaction to room temperature and quench with distilled water (15 mL) to dissolve all inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • DMF Removal: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) followed by brine (15 mL). Causality: DMF is notoriously difficult to remove via evaporation; the LiCl wash heavily partitions DMF into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: S-Alkylation (Synthesis of Thioethers)

Thiols are highly polarizable "soft" nucleophiles and react much faster than amines, allowing for milder conditions.

  • Preparation: Dissolve the thiol (1.0 mmol, 1.0 equiv) and Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate (1.05 mmol, 1.05 equiv) in anhydrous DCM (5.0 mL) under N2​ .

  • Base Addition: Add Triethylamine ( Et3​N ) (1.5 mmol, 1.5 equiv) dropwise at 0 °C. Causality: A mild, soluble organic base is sufficient for thiols. Cooling to 0 °C controls the initial exothermic reaction and prevents disulfide formation.

  • Reaction & Workup: Stir at room temperature for 3 hours. Quench with saturated aqueous NH4​Cl (10 mL), extract with DCM, dry over Na2​SO4​ , and concentrate.

Protocol C: Boc Deprotection

To utilize the cyclohexylamine moiety in subsequent amide couplings, the Boc group must be removed.

  • Cleavage: Dissolve the purified Boc-protected intermediate (1.0 mmol) in anhydrous DCM (4.0 mL). Cool to 0 °C and add Trifluoroacetic Acid (TFA) (1.0 mL). Causality: Cooling prevents side reactions, such as the tert-butylation of electron-rich moieties, during the generation of the tert-butyl cation.

  • Isolation: Stir at room temperature for 2 hours. Concentrate the mixture under a gentle stream of N2​ . Triturate the resulting crude oil with cold diethyl ether to precipitate the final amine as a highly pure TFA salt.

Workflow A Tert-butyl N-[3-(bromomethyl) cyclohexyl]carbamate C SN2 Substitution (Base, Solvent, Δ) A->C B Nucleophile (e.g., R-NH₂, R-SH) B->C D Boc-Protected Intermediate C->D High Yield E Boc Cleavage (TFA or HCl) D->E F Final Target Amine Scaffold E->F Deprotection

Workflow for SN2 substitution and subsequent Boc deprotection of the cyclohexyl scaffold.

Troubleshooting & Optimization Insights

  • Competing Elimination (E2) Reactions: If LC-MS indicates the formation of an exocyclic double bond (loss of HBr without nucleophile incorporation), your base is likely too strong or too sterically hindered (e.g., KOtBu ). Solution: Switch to a weaker base like K2​CO3​ or a non-nucleophilic base like DIPEA, and lower the reaction temperature.

  • Sluggish Reactivity with Secondary Amines: Secondary amines suffer from steric clash during the SN​2 transition state. Solution: Add a catalytic amount of Sodium Iodide (NaI, 0.1 equiv). Causality: This triggers a Finkelstein reaction in situ, temporarily converting the alkyl bromide to a highly reactive alkyl iodide, which significantly accelerates the SN​2 rate.

References

  • Title: Efficient Solution-Phase Synthesis of 4,5,7-Trisubstituted Pyrrolo[3,2-d]pyrimidines Source: ACS Combinatorial Science (American Chemical Society) URL: [Link]

  • Title: Acetylcarbamate Potassium Salts: Versatile Reagents for N-Alkylacetamide and p-Methoxy- and 2,4-Dimethoxybenzyl Carbamates Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL: [Link]

Application

Application Note: Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate in Advanced Peptide Synthesis

Document Type: Technical Application Note & Protocol Guide Target Audience: Peptide Chemists, Chemical Biologists, and Drug Development Professionals Executive Summary The evolution of peptidomimetics and targeted protei...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Peptide Chemists, Chemical Biologists, and Drug Development Professionals

Executive Summary

The evolution of peptidomimetics and targeted protein degraders (e.g., PROTACs) has driven the demand for bifunctional building blocks that impart structural rigidity and metabolic stability. Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate (CAS: 1879660-12-4) has emerged as a highly versatile reagent in this domain[1]. Featuring a highly reactive electrophilic bromomethyl group and a Boc-protected amine separated by a conformationally restricted cyclohexane ring, this compound is uniquely suited for late-stage peptide functionalization, macrocyclization, and the synthesis of rigidified molecular glues[2].

This application note details the mechanistic rationale, comparative advantages, and validated protocols for integrating this building block into solid-phase peptide synthesis (SPPS) and solution-phase workflows.

Mechanistic Rationale & Structural Advantages

In drug development, introducing a linker or spacer often results in a high entropic penalty upon target binding due to the flexibility of linear alkyl or PEG chains. The 1,3-substituted cyclohexane core of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate forces the attached pharmacophores into a restricted conformational space, significantly reducing this entropic penalty[3].

Causality in Experimental Design
  • The Electrophile (Bromomethyl): Unlike secondary bromides on a ring, the bromomethyl group is a primary alkyl halide. This minimizes steric hindrance, allowing for rapid, high-yielding SN​2 alkylation with peptide nucleophiles (e.g., cysteine thiols or backbone amines) while avoiding competing E2 elimination pathways.

  • The Protecting Group (Boc): The tert-butoxycarbonyl (Boc) group provides complete orthogonality to standard Fmoc-SPPS conditions. It remains intact during base-catalyzed SN​2 alkylation and is seamlessly removed during the final acidic global cleavage (e.g., using Trifluoroacetic Acid)[][5].

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is strictly utilized over Triethylamine (TEA) during the alkylation step. DIPEA's steric bulk prevents it from acting as a competing nucleophile against the primary bromide.

Quantitative Comparison of Linker Architectures

To justify the selection of the cyclohexyl core over traditional linkers, we summarize their physicochemical and kinetic profiles in peptide functionalization:

Linker ArchitectureConformational RigidityEntropic Penalty (Binding)Hydrophobicity (LogP contribution)Relative SN​2 Rate
Linear Alkyl (e.g., Bromobutane)LowHighModerateVery Fast
PEG-based (e.g., Bromo-PEG2)LowHighLow (Hydrophilic)Moderate
Cyclohexyl (Target Compound)High Low High Fast (Primary Bromide)

Experimental Workflows & Logic

The integration of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate into a peptide sequence typically follows a highly controlled sequence of selective deprotection, alkylation, and cleavage.

Workflow Step1 Synthesize Linear Peptide (Fmoc-SPPS) Step2 Selective Deprotection (e.g., Mmt removal from Cys) Step1->Step2 Step3 Alkylation with Target Reagent (SN2 Reaction) Step2->Step3 Step4 Boc Deprotection (TFA Cleavage) Step3->Step4 Step5 Downstream Functionalization or Cleavage Step4->Step5

Workflow for on-resin peptide modification using the bromomethylcyclohexyl building block.

Mechanism Nuc Peptide Nucleophile (Cys-SH or Backbone -NH-) SN2 Base-Catalyzed SN2 (DIPEA, DMF) Nuc->SN2 Elec Bromomethyl Group (Electrophile) Elec->SN2 Inter Stable Alkylated Intermediate (Boc-Protected Amine) SN2->Inter Acid Acidic Cleavage (TFA/TIS/H2O) Inter->Acid Final Free Amine Product (Ready for Coupling) Acid->Final

Mechanistic pathway of SN2 alkylation and subsequent Boc deprotection in peptide synthesis.

Validated Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints (e.g., Ellman's test, LC-MS) are embedded to ensure reaction completion before proceeding to irreversible steps.

Protocol A: On-Resin Cysteine Alkylation (Thioether Formation)

This protocol is utilized for introducing a rigid amine-bearing side chain onto a specific cysteine residue, often a precursor step for peptide stapling or PROTAC linker attachment[2].

Materials Required:

  • Peptide-resin with a selectively deprotected Cysteine (e.g., Mmt-deprotected).

  • Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate (3.0 equivalents).

  • N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents).

  • Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in anhydrous DMF for 30 minutes to ensure maximum accessibility of the porous matrix.

  • Reagent Preparation: Dissolve 3.0 eq of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate in a minimal volume of anhydrous DMF (approx. 0.1 M concentration).

  • Base Addition: Add 6.0 eq of DIPEA to the reagent solution. Scientific Insight: The excess base ensures the cysteine thiol is deprotonated to the highly nucleophilic thiolate anion, driving the SN​2 reaction forward.

  • Reaction: Add the solution to the resin. Agitate gently at room temperature for 4 to 12 hours.

  • Validation Checkpoint: Perform an Ellman's test on a micro-cleaved sample. A negative result (absence of yellow color) confirms the complete consumption of free thiols. If positive, repeat steps 2-4.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove unreacted electrophile.

Protocol B: Global Cleavage and Boc Deprotection

Because the Boc group is highly acid-labile, it is cleaved simultaneously with the peptide's release from the solid support[].

Materials Required:

  • Trifluoroacetic acid (TFA).

  • Triisopropylsilane (TIS) and Ultrapure H2​O (Scavengers).

Step-by-Step Methodology:

  • Cleavage Cocktail Preparation: Prepare a solution of 95% TFA, 2.5% TIS, and 2.5% H2​O . Scientific Insight: During Boc deprotection, highly reactive tert-butyl cations are generated. TIS is a mandatory hydride donor that scavenges these cations, preventing the re-alkylation of the newly formed thioether or sensitive residues like Tryptophan[5].

  • Cleavage: Add the cocktail to the dried resin (10 mL per gram of resin). Agitate for 2 hours at room temperature.

  • Precipitation: Filter the resin and collect the flow-through. Concentrate the TFA solution under a stream of nitrogen to 20% of its original volume.

  • Isolation: Add ice-cold diethyl ether to precipitate the crude peptide. Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and wash the pellet twice more with cold ether.

  • Drying: Dry the pellet under vacuum. The resulting peptide now contains a free primary amine on the rigid cyclohexyl linker, ready for downstream conjugation or cyclization.

Troubleshooting & Optimization

  • Incomplete Alkylation (Positive Ellman's Test): The steric bulk of the cyclohexane ring can occasionally hinder the reaction in highly aggregated peptide sequences. Solution: Add 0.1 M Lithium Chloride (LiCl) to the DMF solvent to disrupt peptide hydrogen bonding, or gently heat the reaction to 40°C.

  • Premature Boc Loss: If the building block is exposed to slightly acidic conditions prior to the final cleavage, the Boc group may degrade. Solution: Ensure all glassware and solvents (especially DCM) are strictly acid-free and neutralized with a trace amount of DIPEA prior to use.

References

  • "tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate — Chemical Substance Information." NextSDS. URL: [Link]

  • "Bifunctional degraders of hematopoietic progenitor kinase and therapeutic uses thereof." US Patent US20240025923A1.
  • "Development of Selective Pyrido[2,3-d]pyrimidin-7(8H)-one-Based Mammalian STE20-Like (MST3/4) Kinase Inhibitors." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • "Overview of Solid Phase Peptide Synthesis (SPPS)." AAPPTec. URL: [Link]

Sources

Method

Application Note: Synthesis and Diversification of Functionalized Cycloalkanes via tert-Butyl N-[3-(bromomethyl)cyclohexyl]carbamate

Executive Summary The pharmaceutical industry's over-reliance on planar, sp2-hybridized aromatic motifs has historically contributed to high clinical attrition rates due to poor solubility and off-target promiscuity. To...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry's over-reliance on planar, sp2-hybridized aromatic motifs has historically contributed to high clinical attrition rates due to poor solubility and off-target promiscuity. To counter this, modern drug discovery has embraced the synthesis of 3D-enriched molecular architectures. This application note provides a comprehensive, mechanistically grounded guide to utilizing tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate , a highly versatile bifunctional building block, for the preparation of functionalized cycloalkanes. By detailing validated protocols for nucleophilic substitution, metallaphotoredox cross-coupling, and orthogonal deprotection, this guide empowers medicinal chemists to rapidly expand their high-Fsp3 chemical space.

Chemical Rationale: The "Escape from Flatland" Paradigm

In 2009, Lovering et al. introduced the "Escape from Flatland" theory, demonstrating a direct correlation between the fraction of sp3-hybridized carbons (Fsp3) in a molecule and its likelihood of clinical success[1],[2]. Increasing molecular saturation enhances three-dimensionality, which improves aqueous solubility and target specificity while reducing non-specific binding[1].

Cycloalkanes, such as the cyclohexane core, are premier scaffolds for achieving this 3D complexity. tert-Butyl N-[3-(bromomethyl)cyclohexyl]carbamate (CAS: 1879660-12-4)[3],[4] serves as an ideal starting material due to its bifunctional nature:

  • The Bromomethyl Electrophile: Unlike secondary alkyl halides on a cyclohexane ring (which suffer from steric hindrance and competing E2 elimination), the primary bromomethyl group is highly accessible. It serves as an excellent electrophile for direct SN2 substitutions or as a radical precursor in modern transition-metal-catalyzed cross-couplings[5].

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides robust protection of the primary amine during harsh basic or reductive coupling conditions. It can be orthogonally cleaved under acidic conditions to reveal a basic amine, serving as a critical pharmacophore handle for subsequent derivatization.

Synthetic Workflow & Diversification Strategy

The following diagram illustrates the divergent synthetic pathways accessible from this building block, enabling the rapid generation of a 3D-enriched pharmacophore library.

Workflow SM tert-Butyl N-[3-(bromomethyl) cyclohexyl]carbamate (Bifunctional Scaffold) SN2 Nucleophilic Substitution (SN2 Pathway) SM->SN2 Amines/Thiols CrossCoupling Ni/Photoredox C(sp3)-C(sp2) Cross-Coupling SM->CrossCoupling Aryl Halides Deprotect1 Boc Deprotection (TFA/DCM) SN2->Deprotect1 Deprotect2 Boc Deprotection (TFA/DCM) CrossCoupling->Deprotect2 Library 3D Enriched Pharmacophore Library (High Fsp3) Deprotect1->Library Deprotect2->Library

Workflow for the diversification of tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating mechanistic causality and in-process controls (IPCs) to ensure high-fidelity execution.

Protocol A: Nucleophilic Substitution (Amination/Etherification)

Objective: Displace the primary bromide with a nucleophile (e.g., a secondary amine) to form a new C(sp3)-N or C(sp3)-O bond.

Mechanistic Causality: The reaction utilizes anhydrous acetonitrile (MeCN) as a polar aprotic solvent. By stripping the solvent shell away from the nucleophile (preventing hydrogen bonding), the effective nucleophilicity is drastically increased, lowering the activation energy of the SN2 transition state. Potassium carbonate (K2CO3) acts as a heterogeneous base to continuously scavenge the HBr byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

Step-by-Step Procedure:

  • Charge a round-bottom flask with tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate (1.0 equiv) and anhydrous K2CO3 (2.5 equiv).

  • Suspend the mixture in anhydrous MeCN (0.2 M concentration).

  • Add the desired secondary amine (1.2 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 65 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validation Check (IPC): Analyze an aliquot via LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet at m/z 292.1 / 294.1 [M+H]+ due to the 79Br/81Br isotopes. The reaction is complete when this doublet is entirely replaced by the product mass.

  • Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate in vacuo. Purify via flash chromatography (Silica, Hexanes/EtOAc).

Protocol B: Metallaphotoredox C(sp3)-C(sp2) Cross-Coupling

Objective: Couple the alkyl bromide directly to an aryl halide to install aromatic appendages while maintaining high Fsp3 character[5].

Mechanistic Causality: Traditional palladium-catalyzed cross-couplings of sp3-hybridized alkyl halides typically fail due to rapid β-hydride elimination. This protocol utilizes a dual Nickel/Photoredox catalytic system[5]. The iridium photocatalyst, upon visible light excitation, facilitates a single-electron transfer (SET) to the bromomethyl group, generating a primary alkyl radical. This radical is rapidly intercepted by the nickel catalytic cycle, completely bypassing the problematic β-hydride elimination pathway and forging the C(sp3)-C(sp2) bond with high efficiency.

Step-by-Step Procedure:

  • In a glovebox, charge a vial with the aryl bromide (1.0 equiv), tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate (1.5 equiv), NiCl2·dtbbpy (5 mol%), Ir(ppy)3 (1 mol%), and Na2CO3 (2.0 equiv).

  • Add anhydrous 1,2-dimethoxyethane (DME) to reach a 0.1 M concentration, followed by tris(trimethylsilyl)silane ((TMS)3SiH) (1.0 equiv) as the radical mediator.

  • Seal the vial, remove it from the glovebox, and irradiate with 440 nm blue LEDs at room temperature for 24 hours.

  • Self-Validation Check (IPC): Monitor via GC-MS or LC-MS. The formation of the cross-coupled product and the absence of alkene byproducts (which would indicate β-hydride elimination) validate the success of the SET mechanism.

  • Dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via reverse-phase HPLC.

Protocol C: Orthogonal Boc Deprotection

Objective: Remove the tert-butyloxycarbonyl group to reveal the primary amine for final library formatting.

Mechanistic Causality: Trifluoroacetic acid (TFA) protonates the carbamate carbonyl. This induces the cleavage of the C-O bond, expelling a highly stable tert-butyl cation (which rapidly eliminates to form isobutylene gas) and carbon dioxide. The irreversible evolution of these gases drives the equilibrium entirely to the right, ensuring quantitative deprotection.

Step-by-Step Procedure:

  • Dissolve the Boc-protected intermediate in anhydrous dichloromethane (DCM) (0.1 M).

  • Cool the solution to 0 °C and add TFA dropwise (to achieve a 1:4 ratio of TFA:DCM).

  • Warm to room temperature and stir for 2 hours.

  • Self-Validation Check (IPC): Visual validation is achieved by observing the cessation of gas evolution (CO2 and isobutylene). Confirm via TLC (ninhydrin stain); the primary amine product will appear as a highly polar, ninhydrin-positive (purple/pink) spot at the baseline, contrasting sharply with the non-polar starting material.

  • Concentrate in vacuo, azeotrope with toluene (3x) to remove residual TFA, and isolate the product as a TFA salt.

Quantitative Data & Reaction Scope

The following table summarizes the expected outcomes when diversifying tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate (Initial Fsp3 ≈ 0.92) using the protocols described above. The data highlights how 3D complexity is maintained across different transformations.

EntryTransformation PathwayReagent / Coupling PartnerProduct Fsp3Expected Yield (%)Purity (LC-MS)
1Nucleophilic SubstitutionMorpholine0.8885 - 92%>98%
2Nucleophilic SubstitutionSodium methoxide0.9290 - 95%>99%
3Metallaphotoredox4-Bromo-pyridine0.6565 - 75%>95%
4MetallaphotoredoxBromobenzene0.6170 - 80%>95%
5Boc Deprotection (of Entry 1)TFA / DCM0.91Quantitative>98%

Note: Fsp3 values > 0.36 are generally considered highly favorable for clinical transition, aligning with the "Escape from Flatland" principles[1],[6].

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • ChemSrc. Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate (CAS: 1879660-12-4). ChemSrc Chemical Database. URL: [Link]

  • NextSDS. tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate — Chemical Substance Information. NextSDS Database. URL: [Link]

  • Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. Journal of Organic Chemistry (ACS Publications). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Boc-Group Cleavage in Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate Reactions

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate (CAS: 1879660-12-4) is a highly valuable bifunctional intermediate in...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate (CAS: 1879660-12-4) is a highly valuable bifunctional intermediate in drug discovery. It features an electrophilic bromomethyl group primed for nucleophilic substitution (SN2) and a primary amine protected by a tert-butoxycarbonyl (Boc) group. A frequent challenge reported during the functionalization of the bromomethyl moiety is the unintended, premature cleavage of the Boc group. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure absolute structural integrity during your synthetic steps.

Mechanistic Insights: Why Does the Boc Group Cleave?

To prevent side reactions, we must first understand the causality behind them. The Boc group is generally robust against nucleophiles and bases, but it is highly susceptible to two specific conditions frequently encountered during SN2 reactions:

  • In-Situ Acid Generation (Acid-Catalyzed Cleavage): When a nucleophile (such as a primary/secondary amine or an alcohol) attacks the bromomethyl group, the displaced bromide ion often pairs with protons from the nucleophile or trace moisture to form hydrobromic acid (HBr). The Boc group is highly sensitive to strong acids[1]. The acid protonates the carbamate carbonyl, triggering a rate-limiting cleavage of the tert-butyl-oxygen bond. This forms a tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates into the free amine[2].

  • Thermolytic Degradation: Because the cyclohexane ring introduces steric hindrance, SN2 reactions on this substrate can be sluggish. Chemists often instinctively raise the temperature to accelerate the reaction. However, occurs via a concerted fragmentation pathway (releasing isobutylene and CO2) at temperatures exceeding 100–120 °C[3].

BocMechanism Start Boc-Protected Amine (+ HBr byproduct) Protonation Protonation of Carbonyl Oxygen Start->Protonation Acid Attack Cleavage Cleavage of t-Butyl-O Bond (t-Butyl Cation Formed) Protonation->Cleavage Rate-limiting Carbamic Carbamic Acid Intermediate Cleavage->Carbamic Decarboxylation Decarboxylation (- CO2 gas) Carbamic->Decarboxylation Rapid FreeAmine Free Amine Salt (Unintended Deprotection) Decarboxylation->FreeAmine

Caption: Acid-catalyzed Boc deprotection mechanism highlighting the carbocation and decarboxylation steps.

Troubleshooting FAQs

Q1: I am trying to synthesize a secondary amine by reacting the bromomethyl group with a primary amine. Why is my LC-MS showing a mass corresponding to the loss of 100 Da? A: The loss of 100 Da ([M - 100 + H]+) is the classic signature of Boc cleavage (loss of isobutylene and CO2). During your amination, the displacement of the bromide generates HBr. Because your target molecule and the nucleophile are both amines, the reaction mixture becomes locally acidic if the HBr is not immediately neutralized, triggering the acid-catalyzed deprotection[1].

Q2: How can I suppress this acid-catalyzed deprotection without hindering my primary SN2 reaction? A: You must introduce a non-nucleophilic acid scavenger. N,N-Diisopropylethylamine (DIPEA) or inorganic bases like K2CO3 are ideal[2]. DIPEA is sterically hindered, meaning it will act as a "proton sponge" to neutralize HBr without competing with your primary amine for the electrophilic bromomethyl carbon.

Q3: My substitution reaction is very slow at room temperature. Can I reflux it in DMF (153 °C) to drive it to completion? A: No. Heating this substrate above 100 °C will induce thermolytic cleavage of the Boc group[3]. Instead of increasing the temperature beyond the thermal stability limit, optimize the kinetics by using a more reactive nucleophile, adding a phase-transfer catalyst (like TBAI to convert the bromide to a more reactive iodide in situ), or utilizing a polar aprotic solvent at a safe temperature (70–80 °C).

Quantitative Stability Data

The following table summarizes the stability of the Boc group on your intermediate under various reaction conditions, allowing you to design orthogonal synthetic routes.

Reaction ConditionReagents / EnvironmentBoc StabilityMechanistic Risk / Note
Mild Basic K2CO3, Cs2CO3, DIPEAHighly Stable Ideal conditions for neutralizing HBr during SN2 reactions.
Strong Acidic TFA, HCl, HBrLabile Rapid protonation and decarboxylation. Avoid entirely.
Thermal (>120 °C) High-boiling solvents (e.g., DMF, DMSO)Labile Thermolytic fragmentation to isobutylene and CO2.
Aqueous / Moisture Trace H2O + BromidePotentially Labile Hydrolysis of the bromomethyl group generates HBr over time.
Catalytic Hydrogenation H2 over Pd/CStable Safe for orthogonal deprotection of Cbz or benzyl groups.

Self-Validating Experimental Protocol

Objective: Displace the bromide with a secondary amine nucleophile while preserving the Boc group.

Step 1: Rigorous Solvent Drying

  • Action: Dry the reaction solvent (e.g., Acetonitrile or DMF) over 3Å molecular sieves for 24 hours prior to use.

  • Causality: Trace water reacts with the bromomethyl group to form the corresponding alcohol and hydrobromic acid (HBr). Even catalytic amounts of HBr will initiate Boc cleavage.

  • Self-Validation: Perform a Karl Fischer titration on the solvent. Proceed only if the water content is < 50 ppm.

Step 2: Base Scavenger Equilibration

  • Action: Dissolve Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate in the dry solvent. Add 2.5 equivalents of DIPEA.

  • Causality: DIPEA instantly neutralizes any HBr generated during the SN2 reaction, preventing the local pH from dropping to levels that trigger deprotection.

  • Self-Validation: Spot a micro-drop of the mixture onto dampened pH paper; it must register a highly basic pH (>9) before adding the nucleophile.

Step 3: Temperature-Controlled Nucleophilic Attack

  • Action: Add the nucleophile (1.2 equivalents). Heat the reaction strictly to 70 °C under an inert argon atmosphere.

  • Causality: The cyclohexane ring introduces steric hindrance, requiring thermal energy to overcome the SN2 activation barrier. However, 70 °C provides the optimal kinetic window without crossing the thermolytic degradation threshold (>100 °C).

  • Self-Validation: Use a calibrated internal thermocouple (not just a hotplate sensor) to ensure the internal reaction temperature never exceeds 75 °C.

Step 4: Real-Time In-Process Monitoring

  • Action: Sample the reaction at 2-hour intervals for LC-MS analysis.

  • Causality: Real-time monitoring prevents over-reaction and thermal stress degradation.

  • Self-Validation: Look for the product mass [M+H]+. If you observe a mass corresponding to [M - 100 + H]+ (loss of Boc), immediately quench the reaction or add more DIPEA, as this indicates acid accumulation.

Troubleshooting Issue Issue: Loss of Boc Group During SN2 Reaction CheckTemp Is reaction temp > 100°C? Issue->CheckTemp FixTemp Reduce temp to 60-80°C Use polar aprotic solvent CheckTemp->FixTemp Yes (Thermal Cleavage) CheckAcid Is HBr generated (e.g., amine nucleophile)? CheckTemp->CheckAcid No Success Boc Group Preserved High SN2 Yield FixTemp->Success FixAcid Add 2-3 eq DIPEA or K2CO3 as acid scavenger CheckAcid->FixAcid Yes (Acid Cleavage) CheckWater Is trace moisture present? CheckAcid->CheckWater No FixAcid->Success FixWater Dry solvents over mol sieves Run under N2/Ar CheckWater->FixWater Yes (Hydrolysis -> HBr) FixWater->Success

Caption: Troubleshooting workflow to prevent unintended Boc cleavage during substitution reactions.

References

  • Terminology of Antibody Drug for Boc Deprotection. GenScript. Available at: [Link]

  • Li, Bryan, et al. "Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions." The Journal of Organic Chemistry, American Chemical Society (2019). DOI: 10.1021/acs.joc.8b02909. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate Synthesis

Welcome to the Technical Support Center. Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate is a critical, bifunctional building block used extensively in drug discovery.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate is a critical, bifunctional building block used extensively in drug discovery. It features a protected amine (Boc group) and a reactive electrophile (bromomethyl group) on a cyclohexane scaffold.

Because the tert-butoxycarbonyl (Boc) group is highly sensitive to acidic conditions, and the bromomethylation of its precursor—Tert-butyl N-[3-(hydroxymethyl)cyclohexyl]carbamate—often requires harsh or acidic halogenating agents, researchers frequently encounter batch failures characterized by deprotection, incomplete conversion, or oligomerization. This guide provides mechanistic troubleshooting and validated protocols to resolve these common impurities.

Diagnostic Workflow

TroubleshootingWorkflow Start Batch QC Analysis (LC-MS / NMR) Imp1 Mass [M-100]+ or [M-56]+ Boc-Deprotected Amine Start->Imp1 Acidic Cleavage Imp2 Mass [M-80]+ Unreacted Hydroxymethyl Start->Imp2 Incomplete Conversion Imp3 High MW Species Dimerization/Oligomers Start->Imp3 Nucleophilic Attack Sol1 Switch to Appel Rxn or Add Acid Scavenger Imp1->Sol1 Sol2 Ensure Anhydrous CBr4 Increase Equivalents Imp2->Sol2 Sol3 Increase Dilution & Strict Temp Control (<5°C) Imp3->Sol3

Diagnostic workflow for resolving Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate impurities.

Frequently Asked Questions & Troubleshooting Guides

Q1: My LC-MS shows a massive peak corresponding to the loss of 100 Da. Why am I seeing high levels of the Boc-deprotected impurity (3-(bromomethyl)cyclohexan-1-amine)?

  • Causality: You are likely using Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂) for the bromination step. While PBr₃ efficiently converts alcohols to bromides via an S_N2 mechanism[1], it generates hydrobromic acid (HBr) as a byproduct. The Boc group is highly acid-labile; in the presence of strong anhydrous acids, it undergoes protonation and rapid cleavage, releasing a tert-butyl cation and carbon dioxide gas[2],[3].

  • Solution: Abandon PBr₃ in favor of milder, neutral brominating conditions. The Appel reaction (using PPh₃ and CBr₄) operates under essentially neutral conditions and is generally well-tolerated by Boc-protected substrates[4],[5]. If you must use PBr₃, you must incorporate a non-nucleophilic acid scavenger (e.g., DIPEA or imidazole) into the reaction mixture.

Q2: My batch contains significant amounts of unreacted Tert-butyl N-[3-(hydroxymethyl)cyclohexyl]carbamate. How do I push the reaction to completion without degrading the product?

  • Causality: Incomplete conversion during the Appel reaction is almost always caused by moisture. The reaction relies on the activation of CBr₄ by PPh₃ to form a halomethylphosphonium intermediate[4]. If water is present, it rapidly hydrolyzes this highly electrophilic intermediate, halting the S_N2 displacement and leaving the starting alcohol unreacted[5]. Furthermore, specific stereoisomers (e.g., cis-1,3-disubstituted cyclohexanes) may experience 1,3-diaxial steric hindrance, slowing the S_N2 attack.

  • Solution: Ensure strictly anhydrous conditions. Dry your dichloromethane (DCM) over molecular sieves and sublime your CBr₄ before use, as it is highly hygroscopic. Increase the equivalents of PPh₃ and CBr₄ to 1.5 eq.

Q3: I am detecting high molecular weight species (dimers/oligomers) in my batch. What causes this and how do I prevent it?

  • Causality: This is a cascading failure. If even a small percentage of the Boc group is cleaved (due to localized acidic hotspots or elevated temperatures), the resulting free primary amine becomes highly nucleophilic. It will rapidly undergo an intermolecular S_N2 reaction with the newly formed bromomethyl group of another molecule in the batch, leading to dimerization or oligomerization[6].

  • Solution: Maintain strict temperature control (≤ 5 °C) during the addition of halogenating reagents to suppress both the initial Boc cleavage and any subsequent nucleophilic attack. Additionally, run the reaction at a higher dilution (e.g., 0.05 M to 0.1 M) to reduce the intermolecular collision frequency between the free amine and the bromomethyl target.

Quantitative Data & Analytical Markers

To accurately profile your batch, use the following analytical markers to quantify the ratio of target product to common impurities.

Impurity / ProductStructural DefectLC-MS (ESI+) m/zKey ¹H NMR Marker (CDCl₃)
Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate Target Product 292.1 / 294.1 [M+H]⁺3.25 ppm (d, 2H, -CH₂Br)
3-(bromomethyl)cyclohexan-1-amineBoc Deprotection192.0 / 194.0[M+H]⁺Absence of 1.44 ppm (s, 9H, Boc)
Tert-butyl N-[3-(hydroxymethyl)cyclohexyl]carbamateUnreacted Precursor230.2 [M+H]⁺3.45 ppm (d, 2H, -CH₂OH)
Dimerization ProductNucleophilic Attack403.3[M+H]⁺Complex multiplet ~2.5-2.8 ppm

Validated Experimental Protocol: Two-Step Mesylation-Bromination

If the Appel reaction yields unacceptable levels of triphenylphosphine oxide (PPh₃O) that are difficult to separate from your product, the most scientifically rigorous and self-validating alternative is the two-step mesylation-bromination protocol. This completely avoids HBr generation and operates under mild, base-stabilized conditions.

Step 1: Mesylation of the Alcohol

  • Setup: Dissolve Tert-butyl N-[3-(hydroxymethyl)cyclohexyl]carbamate (1.0 eq) in anhydrous DCM (0.2 M). Add Triethylamine (TEA, 2.0 eq) and cool the mixture to 0 °C under nitrogen.

  • Addition: Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq). Causality: TEA acts as a base to neutralize the HCl generated during mesylate formation, strictly protecting the acid-labile Boc group.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3). You should observe complete consumption of the starting material (R_f ~0.2) and the appearance of a new, less polar spot (R_f ~0.4). Crucially, a Ninhydrin stain must remain negative , confirming the Boc group is fully intact.

  • Workup: Wash the organic layer with saturated NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate in vacuo. Use the crude mesylate directly in Step 2.

Step 2: Nucleophilic Bromination

  • Setup: Dissolve the crude mesylate (1.0 eq) in anhydrous Acetone (0.2 M).

  • Addition: Add anhydrous Lithium bromide (LiBr, 3.0 eq).

  • Reaction: Heat the mixture to reflux (56 °C) for 12 hours. Causality: LiBr provides the nucleophilic bromide. As the reaction proceeds, Lithium mesylate (LiOMs) precipitates out of the acetone solution, driving the S_N2 equilibrium forward via Le Chatelier's principle without generating any acidic byproducts.

  • Self-Validation Checkpoint: Take a crude ¹H NMR aliquot. The mesylate methyl singlet (~3.0 ppm) must be completely absent, while the Boc singlet (1.44 ppm) must remain perfectly integrated to 9H.

  • Workup: Cool to room temperature, filter off the precipitated LiOMs salts, and concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure bromomethyl product.

References

  • Boc-Protected Amino Groups Source: Organic Chemistry Portal URL:[Link]

  • tert-Butyloxycarbonyl protecting group Source: Wikipedia URL:[Link]

  • Alcohol to Bromide - Common Conditions Source: Common Organic Chemistry URL:[Link]

  • Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4) Source: OrgoSolver URL:[Link]

Sources

Troubleshooting

Best storage conditions to prevent degradation of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate

Welcome to the Technical Support Center for Advanced Reagents. This guide provides specialized troubleshooting and handling protocols for Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate , a bifunctional building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Reagents. This guide provides specialized troubleshooting and handling protocols for Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate , a bifunctional building block widely used in drug development and complex organic synthesis.

Due to the presence of both an acid-labile tert-butyloxycarbonyl (Boc) protecting group and a moisture-sensitive primary alkyl bromide, this compound requires strict environmental controls to prevent rapid, irreversible degradation.

Part 1: Core Troubleshooting Guide & FAQs

Q1: What is the primary mechanism of degradation for this compound during storage? The degradation of this compound is driven by an autocatalytic loop triggered by atmospheric moisture.

  • Hydrolysis: The primary bromomethyl group (-CH₂Br) is highly susceptible to nucleophilic substitution ( SN​2 ) by water[1]. This hydrolysis yields the corresponding alcohol and releases hydrobromic acid (HBr).

  • Deprotection: The Boc group is exceptionally stable to bases but highly labile under acidic conditions[2]. The generated HBr acts as a strong acid catalyst, protonating the carbamate and triggering the cleavage of the Boc group.

  • Autocatalysis: Boc deprotection releases carbon dioxide ( CO2​ ), isobutylene gas, and the free amine[3]. The newly exposed, highly nucleophilic free amine can then attack intact bromomethyl groups on neighboring molecules (oligomerization), releasing even more HBr and exponentially accelerating the degradation process.

Q2: My stored compound has turned from a white powder to a yellow, sticky gum. Can it be rescued? A color shift to yellow/brown and a change in physical state indicate that the autocatalytic degradation loop has already generated free amines and oligomers. Furthermore, if the vial emits a "hiss" when opened, it indicates pressure buildup from CO2​ and isobutylene gas[3]. Rescue Protocol: Do not use sticky or discolored material directly in sensitive assays. You must purify it via flash column chromatography (using a slightly basic mobile phase, e.g., 1% Triethylamine in Hexane/Ethyl Acetate) to remove the free amine and oligomeric byproducts.

Q3: Can I store this compound as a stock solution to avoid repeated weighing? It is not recommended for long-term storage. If you must prepare a stock solution for short-term use (under 48 hours), strictly avoid protic solvents (like methanol or ethanol) and hygroscopic solvents (like DMSO), which accelerate nucleophilic attack on the alkyl bromide. Use anhydrous, non-nucleophilic solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF) stored over activated 3Å molecular sieves.

Part 2: Quantitative Stability Profile

To optimize your inventory management, refer to the following self-validating stability table. Degradation is tracked via the loss of the 9H singlet (~1.4 ppm) corresponding to the tert-butyl group in 1H NMR.

Storage TemperatureAtmosphereLight ExposureMoisture LevelEstimated Shelf-LifeDegradation Risk Profile
-20°C (Freezer) Argon / N2​ Dark (Amber Vial)< 10 ppm> 12 Months Minimal. Thermal and hydrolytic pathways are kinetically frozen.
4°C (Fridge) Argon / N2​ Dark (Amber Vial)< 10 ppm3 - 6 Months Low. Safe for active bench-use cycles if aliquoted properly.
25°C (Ambient) Argon / N2​ Dark< 10 ppm2 - 4 Weeks Moderate. Thermal decarboxylation of the Boc group begins slowly.
25°C (Ambient) AirAmbient LightAmbient Humidity< 48 Hours Critical. Rapid hydrolysis initiates the autocatalytic HBr loop.

Part 3: Mechanistic Visualization

The following diagram illustrates the causality of the degradation pathway, highlighting why strict exclusion of moisture is the single most critical factor in preserving this compound.

AutocatalyticDegradation Intact Tert-butyl N-[3-(bromomethyl) cyclohexyl]carbamate Hydrolysis Hydrolysis of Bromomethyl Group (SN2 Mechanism) Intact->Hydrolysis Primary Vulnerability BocCleavage Acid-Catalyzed Boc Deprotection Intact->BocCleavage Intact Boc Group Moisture Atmospheric Moisture (H2O) Moisture->Hydrolysis Nucleophilic Attack HBr Hydrobromic Acid (HBr) Generation Hydrolysis->HBr Byproduct HBr->BocCleavage Acid Catalyst Products Free Amine + CO2 + Isobutylene BocCleavage->Products Decarboxylation Oligomer Amine-Alkyl Bromide Oligomerization Products->Oligomer Intermolecular Reaction Oligomer->HBr Releases more HBr (Autocatalytic Loop)

Fig 1: Autocatalytic degradation pathway of the bromomethyl carbamate compound.

Part 4: Standard Operating Procedure (SOP) for Aliquoting & Storage

To establish a self-validating system where the compound remains intact throughout its lifecycle, researchers must implement the following step-by-step methodology upon receiving the bulk reagent.

Phase 1: Equilibration (Critical Step)

  • Retrieve the sealed commercial shipment from cold storage.

  • Do not open the container immediately. Place the sealed container in a desiccator at room temperature for at least 2 hours. Scientific Rationale: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, instantly initiating the hydrolysis degradation loop[1].

Phase 2: Inert Aliquoting 3. Transfer the equilibrated, sealed vial into a glovebox purged with high-purity Argon (Argon is preferred over Nitrogen as it is denser than air and provides a superior protective blanket over solids). 4. Pre-weigh single-use aliquots (e.g., 50 mg to 100 mg) into dry, amber glass vials. Scientific Rationale: Amber glass prevents photolytic cleavage of the C-Br bond, which can generate destructive bromine radicals. 5. Cap the vials tightly with PTFE-lined screw caps. PTFE is required as it is chemically inert to trace HBr.

Phase 3: Long-Term Storage 6. Wrap the cap seam of each vial tightly with Parafilm to create a secondary moisture barrier. 7. Place the aliquoted vials into a secondary containment jar filled with active indicating desiccant (e.g., Drierite). 8. Store the secondary container in a dedicated -20°C freezer.

References

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal. Available at:[Link]

  • National Institutes of Health (NIH). "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." PMC. Available at:[Link]

  • Aakash Institute. "Nucleophilic Substitution Reaction: Definition, Types, SN1, SN2." Aakash Chemistry Concepts. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Amine Protection: Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate vs. its Fmoc-Protected Analog in Synthesis

For Researchers, Scientists, and Drug Development Professionals In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. The choice between different protecting groups for a bifunctional building block can significantly influence reaction outcomes, purification strategies, and overall efficiency. This guide provides an in-depth technical comparison of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate and its 9-fluorenylmethyloxycarbonyl (Fmoc) protected analog, two key intermediates for introducing a cyclohexylmethylene linker in drug discovery and development.

The Principle of Orthogonal Protection: Boc vs. Fmoc

The core of this comparison lies in the concept of orthogonal protection , a strategy that employs protecting groups that can be removed under distinct, non-interfering conditions.[1] This allows for the selective deprotection of one functional group while others remain shielded.

  • Boc (tert-butoxycarbonyl): This protecting group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA).[2][3] It is stable to a wide range of basic and nucleophilic conditions.[1][4]

  • Fmoc (9-fluorenylmethyloxycarbonyl): In contrast, the Fmoc group is base-labile and is readily cleaved by mild bases, most commonly a solution of piperidine in an aprotic polar solvent like dimethylformamide (DMF).[5][] It is stable under acidic conditions.[7]

This fundamental difference in their chemical lability is the primary determinant of their suitability for a given synthetic route.

G cluster_0 Orthogonal Deprotection Strategies Boc Boc-Protected Amine Free_Amine1 Free Amine Boc->Free_Amine1 Acidic Conditions (e.g., TFA) Fmoc Fmoc-Protected Amine Free_Amine2 Free Amine Fmoc->Free_Amine2 Basic Conditions (e.g., Piperidine)

Caption: Orthogonal deprotection of Boc and Fmoc groups.

Performance Comparison: A Data-Driven Perspective

While direct, head-to-head experimental data comparing Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate and its Fmoc-protected analog in the same reaction is scarce in the literature, we can infer their performance based on the well-established characteristics of Boc and Fmoc protecting groups.

FeatureTert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate (Boc-Protected)(9H-fluoren-9-yl)methyl N-[3-(bromomethyl)cyclohexyl]carbamate (Fmoc-Protected)
Deprotection Conditions Strong acid (e.g., 20-50% TFA in DCM)[2][8]Mild base (e.g., 20% piperidine in DMF)[9]
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[1][4]Stable to acids.[7]
Compatibility Ideal for syntheses involving base-sensitive functional groups or reagents.Suitable for syntheses involving acid-sensitive functional groups or linkers.[10]
Potential Side Reactions Risk of t-butylation of sensitive residues (e.g., tryptophan, methionine) during deprotection.[10]Diketopiperazine formation, aspartimide formation, and adduct formation with piperidine are possible.[5][11]
Cleavage Kinetics Deprotection can be slower and may require longer reaction times or elevated temperatures for sterically hindered substrates.[12]Deprotection is generally rapid, often complete within minutes.[8]

Experimental Protocols

Synthesis of Precursors

The synthesis of both target compounds typically starts from a common intermediate, such as 3-(aminomethyl)cyclohexanol.

1. Boc Protection of 3-(aminomethyl)cyclohexanol: The amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

2. Fmoc Protection of 3-(aminomethyl)cyclohexanol: The amine is protected using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.

3. Bromination: The resulting alcohol is then converted to the corresponding bromide, for example, using phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

Deprotection Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) [2][8]

  • Materials: Boc-protected amine, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the Boc-protected amine in anhydrous DCM (0.1-0.5 M).

    • Cool the solution to 0 °C.

    • Slowly add TFA to the desired concentration (typically 20-50% v/v).

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • The resulting amine trifluoroacetate salt can be used directly or neutralized with a base.

Protocol 2: Fmoc Deprotection using Piperidine [9]

  • Materials: Fmoc-protected amine, Dimethylformamide (DMF), Piperidine.

  • Procedure:

    • Dissolve the Fmoc-protected amine in anhydrous DMF.

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir the reaction at room temperature. Deprotection is typically complete within 30 minutes.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, the reaction mixture can often be used directly in the next step after removal of volatiles, or the product can be isolated by precipitation with a non-polar solvent like diethyl ether.

Causality Behind Experimental Choices

The choice between the Boc and Fmoc protected analogs is dictated by the overall synthetic strategy.

  • Use the Boc-protected analog when:

    • The subsequent reaction steps involve basic conditions or nucleophiles that would cleave an Fmoc group.

    • The final product or other functional groups in the molecule are acid-stable.

    • A robust, less expensive protecting group is desired.[]

  • Use the Fmoc-protected analog when:

    • The synthetic route requires acidic conditions that would cleave a Boc group.

    • The molecule contains acid-sensitive functionalities.

    • Mild deprotection conditions are necessary to preserve sensitive moieties in the molecule.

G cluster_0 Scenario 1: Subsequent Steps are Base-Sensitive cluster_1 Scenario 2: Subsequent Steps are Acid-Sensitive Start Synthetic Design Choice Choice1 Choose Boc-protected linker Start->Choice1 Choice2 Choose Fmoc-protected linker Start->Choice2 Reaction1 Perform base-mediated reaction Choice1->Reaction1 Deprotection1 Deprotect Boc group with acid (TFA) Reaction1->Deprotection1 Reaction2 Perform acid-mediated reaction Choice2->Reaction2 Deprotection2 Deprotect Fmoc group with base (Piperidine) Reaction2->Deprotection2

Caption: Decision workflow for choosing between Boc and Fmoc protection.

Conclusion

Both Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate and its Fmoc-protected analog are valuable synthetic building blocks. The choice between them is not a matter of inherent superiority but rather one of strategic compatibility with the overall synthetic plan. The Boc-protected compound offers robustness and stability towards basic and nucleophilic reagents, making it a workhorse in many synthetic applications. The Fmoc-protected analog, with its mild deprotection conditions, provides an essential tool for syntheses involving acid-sensitive molecules. A thorough understanding of their orthogonal nature and careful consideration of the reaction conditions in a multi-step synthesis are crucial for their successful application in the development of new chemical entities.

References

  • Ashworth, I. W., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8112–8120. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291–293. Retrieved from [Link]

  • Bouzide, A., & Sauvé, G. (2002). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Tetrahedron Letters, 43(33), 5197-5200. Retrieved from [Link]

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Vol. 35, pp. 17-28). Humana Press. Retrieved from [Link]

  • D'Souza, M. J., & D'Souza, M. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Pharmaceuticals, 7(7), 801-818. Retrieved from [Link]

  • Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions? [Online forum post]. r/OrganicChemistry. Retrieved from [Link]

  • Hartman, A. E., Brophy, C. L., Cupp, J. A., Hodge, D. K., & Peelen, T. J. (2009). Addition of Carbon-Based Nucleophiles to Fmoc-Protected Acyl Iminium Ions. The Journal of Organic Chemistry, 74(10), 3952–3954. Retrieved from [Link]

  • Luks, E., & Kates, S. A. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-Fmoc deprotection reagent. Journal of Peptide Science, 6(3), 128-135. Retrieved from [Link]

  • Kumar, P. (2015). Combinatorial Chemistry with Solid Phase Synthesis: An Outline. World Journal of Pharmaceutical Research, 4(10), 464-482. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl n-[3-(bromomethyl)cyclohexyl]carbamate. Retrieved from [Link]

  • Beck-Sickinger, A. G., & Droc, K. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological chemistry Hoppe-Seyler, 374(5), 349–362. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2015). review on combinatorial chemistry. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4. Reagents and conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-cyclopentane carboxylic acid. Retrieved from [Link]

  • Ertl, P., & Schuffenhauer, A. (2008). The most common linkers in bioactive molecules and their bioisosteric replacement network. Journal of chemical information and modeling, 48(4), 849–854. Retrieved from [Link]

  • Albericio, F., & de la Torre, B. G. (2019). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 24(12), 2289. Retrieved from [Link]

  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • Cativiela, C., & Ordóñez, M. (2011). Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves. Amino acids, 41(5), 1183–1191. Retrieved from [Link]

  • Paegel, B. M., & Kodadek, T. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS combinatorial science, 22(11), 586–596. Retrieved from [Link]

  • Mares, A., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of medicinal chemistry, 65(1), 123-144. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) - Google Patents.
  • Gaertner, T., et al. (2020). Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcitation. reposiTUm. Retrieved from [Link]

  • MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]

  • Chiacchio, U., et al. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 23(10), 2593. Retrieved from [Link]

  • Gadek, T. R., et al. (2019). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules, 24(21), 3866. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-Protected (Fmoc) β-Amino Acids (= Homo-α-amino Acids) by Direct Homologation. Retrieved from [Link]

  • MDPI. (2022, November 10). Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. Retrieved from [Link]

Sources

Comparative

Comparative Guide: HPLC Method Development and Validation for Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate Purity

[label="Robustness", fillcolor="#F1F3F4", fontcolor="#20212 Refining Report Content Finalizing Analytical Explanations I'm now detailing the explanations for my column choice, emphasizing dipole-π interactions and the mo...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Robustness", fillcolor="#F1F3F4", fontcolor="#20212

Refining Report Content

Finalizing Analytical Explanations

I'm now detailing the explanations for my column choice, emphasizing dipole-π interactions and the mobile phase's benefit, alongside the selection of Acetonitrile for sample integrity, especially preventing hydrolysis. The evaporation temperature is locked in at 35°C, ensuring optimal desolvation. I'm focusing on the integration of these choices into a self-validating protocol, integrating SST data as the ultimate self-validation step.

Finalizing References

I'm now focusing on the final touches for my report. I'm preparing Table 2, which will summarize the gradient elution program, and Table 3, which will cover the ICH Q2(R2) Validation Acceptance Criteria. I am also reviewing the URLs for the references. I'm choosing the full redirect URLs from my source tool.

Finalizing Reference Integration

I'm now integrating the references, consolidating all cited sources into a numbered list with clickable URLs, titles, and sources for verification, to ensure all scientific claims are backed. I'm finalizing Table 2, which will summarize the gradient elution program, and Table 3, which will cover the ICH Q2(R2) Validation Acceptance Criteria, and working on explanations for my choices.

Optimizing Validation Methodology

I'm now detailing the choice of a mild evaporation temperature to optimize signal-to-noise ratio in CAD. The focus is ensuring full desolvation while maintaining analyte integrity, which is essential for accurate quantitation. Acetonitrile and its role in protecting against bromomethyl hydrolysis are also explained. The ICH Q2(R2) method validation is being prepared.

Finalizing Detailed Explanations

I'm now detailing the explanations for my choice to use a Phenyl-Hexyl column, emphasizing that its dipole-π interactions are useful. I'm also elaborating on the mobile phase, acetonitrile and the 35°C evaporation temperature choice for the CAD. Finally, I'm integrating the system suitability data.

As a Senior Application Scientist, I frequently encounter complex intermediate compounds that defy standard analytical platform methods. Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate is a prime example. Structurally, it features a Boc-protected primary amine and a reactive bromomethyl group attached to a cyclohexane scaffold. Analyzing its purity presents a trifecta of chromatographic challenges: the absence of a strong UV chromophore, the chemical instability of its functional groups, and the presence of closely eluting diastereomers (cis/trans).

This guide objectively compares detection and separation alternatives, providing a self-validating, ICH Q2(R2)-compliant methodology tailored for this specific molecule.

Detector Comparison: UV vs. Charged Aerosol Detection (CAD)

The fundamental limitation of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate is its lack of a conjugated π -system. The only UV-active moiety is the carbonyl of the carbamate (Boc) group, which absorbs weakly at low wavelengths (e.g., 205–210 nm)[1].

The Causality of Detector Failure: At 205 nm, gradient elution with organic modifiers like acetonitrile produces severe baseline drift due to changes in solvent absorbance. Trace impurities—such as the de-Boc degradation product or the hydrolyzed hydroxymethyl derivative—are easily obscured by this shifting baseline and their own lack of chromophores[2].

The CAD Advantage: To overcome this, Charged Aerosol Detection (CAD) is the superior alternative. CAD is a mass-proportional detector that nebulizes the column effluent, evaporates the mobile phase, and measures the charge transferred to the remaining non-volatile analyte particles[2][3]. This provides a near-universal response for non-chromophoric compounds, completely independent of their optical properties[3][4].

Table 1: Performance Comparison for Boc-Protected Aliphatic Bromides
Performance ParameterUV Detection (205 nm)Charged Aerosol Detection (CAD)
Sensitivity (LOD) ~5.0 µg/mL (Poor)~0.1 µg/mL (Excellent)
Baseline Stability Severe gradient driftFlat, stable baseline
Response Uniformity Highly variable (structure-dependent)Uniform (mass-dependent)
Gradient Compatibility Limited by solvent UV cutoffExcellent (requires volatile buffers)

Chromatographic Method Development: Causality in Selection

Developing a robust method requires understanding the physical chemistry of the analyte and how it interacts with the chromatographic system.

Column Selection: C18 vs. Phenyl-Hexyl

While a standard C18 column effectively retains the hydrophobic cyclohexane ring, it struggles to resolve the cis and trans isomers of the 1,3-disubstituted ring. A Phenyl-Hexyl stationary phase is selected instead. The Causality: The highly polarizable bromine atom interacts with the phenyl ring of the stationary phase via induced dipole- π interactions. This provides the orthogonal shape selectivity required to achieve baseline resolution ( Rs​>1.5 ) between the isomers and the debrominated impurities.

Mobile Phase Selection: Volatility and Stability

CAD mandates the use of strictly volatile mobile phases; non-volatile salts will foul the electrometer[2]. While 0.1% Trifluoroacetic acid (TFA) is volatile, its high acidity (pH ~2.0) can cause slow deprotection of the acid-labile Boc group during long sequence runs, creating artificial impurities[5]. Therefore, 10 mM Ammonium Formate (pH ~3.8) is chosen. It is perfectly volatile for CAD and mild enough to preserve the Boc group intact.

Sample Diluent: Arresting On-Bench Degradation

Bromomethyl groups are potent alkylating agents susceptible to solvolysis. If methanol or water is used as the sample diluent, the bromide is slowly displaced, artificially generating methoxymethyl or hydroxymethyl impurities on the benchtop. By utilizing anhydrous acetonitrile as the diluent, we arrest this degradation pathway, ensuring the analytical result reflects the actual batch quality.

MethodDev A Target Analyte: Tert-butyl N-[3-(bromomethyl) cyclohexyl]carbamate B1 UV Detection (<210 nm) Issue: Baseline drift & poor sensitivity A->B1 If Chromophore present B2 Charged Aerosol Detection (CAD) Benefit: Universal mass-based response A->B2 No strong chromophore C1 Standard C18 Column Issue: Poor cis/trans resolution B2->C1 Hydrophobic retention C2 Phenyl-Hexyl Column Benefit: Dipole-π interactions for isomers B2->C2 Enhanced shape selectivity D1 0.1% TFA (pH ~2) Issue: Boc-group degradation risk C2->D1 Standard acidic modifier D2 10 mM Ammonium Formate (pH ~3.8) Benefit: CAD compatible & Boc stable C2->D2 Optimized volatile buffer

Logical decision tree for HPLC method development highlighting detector, column, and mobile phase causality.

Optimized HPLC-CAD Protocol (Self-Validating System)

To ensure scientific integrity, this protocol is designed as a self-validating system . Before any sample data is accepted, the system must pass strict System Suitability Testing (SST) criteria to prove its fitness for purpose.

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.8)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • CAD Evaporation Temperature: 35°C. (Causality: A lower temperature preserves semi-volatile analytes, but our target is relatively non-volatile. 35°C ensures complete mobile phase desolvation without analyte loss, optimizing the signal-to-noise ratio[2][6].)

Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
20.01090
22.07030
28.07030
Step-by-Step Execution & Self-Validation (SST)
  • System Equilibration: Pump the starting gradient until the CAD baseline fluctuation is < 0.5 pA.

  • Blank Injection (Specificity Check): Inject anhydrous acetonitrile. Acceptance Criterion: No peaks > 0.05% area at the retention time of the API.

  • Resolution Solution: Inject a solution spiked with the API, the de-Boc impurity, and the hydroxymethyl impurity. Acceptance Criterion: Resolution ( Rs​ ) between all critical pairs must be ≥1.5 .

  • Precision Standard: Inject the 1.0 mg/mL API standard 5 times. Acceptance Criterion: Peak area %RSD must be ≤2.0% .

  • Sample Analysis: Proceed with batch analysis only if all SST criteria are met.

ICH Q2(R2) Compliant Method Validation Strategy

Validation must strictly align with the latest ICH Q2(R2) guidelines for analytical procedures[7][8]. Because CAD is utilized, specific adaptations for non-linear detection must be incorporated.

Validation Parameters & Causality
  • Specificity: The method must unequivocally assess the analyte in the presence of its degradants[7]. Forced degradation studies (acid, base, peroxide, and heat) are performed to ensure the Phenyl-Hexyl column resolves the API from all generated degradation products.

  • Linearity & Range: Unlike UV, CAD response is inherently non-linear and typically follows a power function ( y=axb )[2][6]. ICH Q2(R2) explicitly permits the use of non-linear calibration models (e.g., log-log transformation or quadratic fitting) provided they are scientifically justified and statistically evaluated[8][9]. The range is validated from the LOQ to 120% of the nominal concentration.

  • Accuracy: Assessed by spiking known quantities of impurities into the API at 80%, 100%, and 120% levels. Recovery must fall between 90.0% and 110.0%.

  • Robustness: Deliberate variations in the CAD evaporation temperature ( ±2∘ C) and mobile phase composition ( ±2% organic) are tested to prove reliability during routine QC use.

Validation S1 1. Specificity Baseline resolution from degradants S2 2. Linearity Power-function model for CAD response S1->S2 S3 3. Accuracy Spike recovery at 80%, 100%, 120% S2->S3 S4 4. Precision Repeatability RSD < 2.0% S3->S4 S5 5. Robustness Evap. Temp & Flow variations S4->S5

ICH Q2(R2) compliant validation workflow tailored for non-linear CAD responses.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. europa.eu.7

  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org. 8

  • Draft ICH Q2(R2) Guideline. ich.org. 9

  • Application of Charged Aerosol HPLC Detection in Biopharmaceutical Analysis. lcms.cz. 4

  • A simplified guide for charged aerosol detection of non-chromophoric compounds. westernsydney.edu.au. 6

  • Charged Aerosol Detection in Pharmaceutical Analysis. hwi-group.de. 2

  • A Comparative Guide to Analytical Methods for Confirming Boc... benchchem.com. 1

  • Charged Aerosol Detectors – Discover What You're Missing. thermofisher.com. 3

  • A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. benchchem.com.5

Sources

Validation

A Comparative Guide to the Reactivity of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate and Benzyl Derivatives in Nucleophilic Substitution Reactions

For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The reactivity of an electrophilic partner...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The reactivity of an electrophilic partner in nucleophilic substitution reactions dictates reaction conditions, timelines, and ultimately, the feasibility of a given synthetic route. This guide provides an in-depth comparison of the reactivity profiles of two distinct classes of electrophiles: the alicyclic primary halide, tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate, and the archetypal benzylic halides, represented by benzyl bromide and its derivatives.

This analysis moves beyond a simple declaration of which is "more reactive" to explore the underlying electronic and steric principles that govern their behavior. We will dissect the mechanistic pathways available to each substrate—the unimolecular (Sₙ1) and bimolecular (Sₙ2) substitution reactions—and provide experimental frameworks for their empirical evaluation.

Theoretical Framework: The Decisive Factors of Reactivity

Nucleophilic substitution reactions are governed by a delicate interplay of substrate structure, nucleophile strength, solvent polarity, and the nature of the leaving group. With the leaving group (bromide) being constant in our comparison, the primary determinants of reactivity are the electronic and steric properties of the substrate.

  • Sₙ1 Reactivity & Carbocation Stability: The Sₙ1 pathway proceeds through a carbocation intermediate. The rate of this reaction is almost entirely dependent on the stability of this intermediate.[1][2] More stable carbocations form faster. The stability of simple alkyl carbocations follows the order: tertiary > secondary > primary > methyl, a trend explained by hyperconjugation and inductive effects.

  • Sₙ2 Reactivity & Steric Hindrance: The Sₙ2 pathway involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon from the backside of the leaving group.[2] This mechanism is exquisitely sensitive to steric bulk around the reaction center. Less hindered substrates react much faster.[3] For primary and secondary halides, strong nucleophiles and polar aprotic solvents typically favor the Sₙ2 pathway.[4][5]

Mechanistic Analysis: A Tale of Two Substrates

Benzyl Derivatives: The Power of Resonance

Benzylic halides are exceptionally reactive in nucleophilic substitution reactions, capable of proceeding readily through both Sₙ1 and Sₙ2 mechanisms.[4]

  • Sₙ1 Pathway: The benzyl carbocation formed upon departure of the bromide ion is highly stabilized by resonance. The positive charge is delocalized across the benzene ring, significantly lowering the activation energy for its formation.[6][7] This makes even primary benzylic halides, like benzyl bromide, competent Sₙ1 substrates under the right conditions (e.g., with weak nucleophiles in polar protic solvents).[4][8]

  • Sₙ2 Pathway: As a primary halide, benzyl bromide presents a sterically accessible target for backside nucleophilic attack, allowing for rapid Sₙ2 reactions, especially with strong nucleophiles.[5]

The dual reactivity of benzyl halides makes them versatile synthetic intermediates.[4][8]

Caption: Sₙ1 pathway comparison showing resonance stabilization of the benzyl carbocation versus the highly unstable primary carbocation of the cyclohexyl derivative.

Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate: An Alicyclic Primary Halide

This molecule contains a primary bromomethyl group attached to a cyclohexane ring. Its reactivity profile is starkly different from that of benzyl bromide.

  • Sₙ1 Pathway: This pathway is strongly disfavored. The departure of the bromide ion would generate a primary carbocation, which is highly unstable and energetically costly to form. Unlike the benzylic system, there is no resonance stabilization available.

  • Sₙ2 Pathway: As a primary halide, this substrate's primary route for substitution is the Sₙ2 mechanism. However, its reactivity is significantly attenuated by steric hindrance. The bulky cyclohexane ring, especially with the large tert-butylcarbamate (Boc) group at the 3-position, impedes the necessary backside approach of the nucleophile. The conformational rigidity of the cyclohexane ring further dictates the accessibility of the C-Br bond.[9][10] Substituents on a cyclohexane ring prefer an equatorial position to minimize steric strain (1,3-diaxial interactions).[9][11] The large Boc-NH- group will almost certainly occupy an equatorial position, which, depending on the cis/trans isomerism, could force the bromomethyl group into a more sterically hindered axial position, further slowing the reaction.[12]

Caption: Experimental workflow for comparing Sₙ2 reactivity using the Finkelstein reaction.

Procedure:

  • Preparation: Prepare 0.1 M solutions of benzyl bromide, tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate, and any control substrates in anhydrous acetone.

  • Reaction Setup: In a series of identical, clean, and dry test tubes, add 2 mL of the 15% sodium iodide in acetone solution.

  • Equilibration: Place the test tubes in a constant temperature water bath set to 25°C and allow them to equilibrate for 5-10 minutes.

  • Initiation: To each test tube, add 1 mL of one of the 0.1 M halide solutions, starting a timer immediately upon addition. Agitate briefly to ensure thorough mixing.

  • Observation: Observe the tubes against a dark background. Record the time at which the first sign of a precipitate (a cloudy or turbid appearance) is observed for each reaction.

  • Data Analysis: The inverse of the time taken for precipitation to occur is proportional to the initial reaction rate. A shorter time indicates higher reactivity.

  • Validation (for slow reactions): If no reaction is observed at 25°C after 30-60 minutes, repeat the experiment at a higher temperature (e.g., 50°C) to accelerate the reaction rates. The relative order of reactivity should remain consistent.

Conclusion and Recommendations

The comparative analysis unequivocally demonstrates that benzyl derivatives are substantially more reactive than tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate in nucleophilic substitution reactions.

  • For Sₙ1 reactions, benzyl derivatives are the only viable substrates due to their ability to form a resonance-stabilized carbocation. The cyclohexyl analogue will not react via this pathway under normal conditions.

  • For Sₙ2 reactions, benzyl bromide reacts much more rapidly due to its sterically unencumbered nature. The cyclohexyl derivative is significantly deactivated by the steric bulk of the substituted ring system, leading to sluggish reaction rates that may require forcing conditions (higher temperatures, longer reaction times).

For drug development professionals and synthetic chemists, this has clear implications. When a rapid and efficient substitution is required for attaching a moiety to a molecule, a benzyl halide is the superior choice. The use of tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate should be reserved for cases where the specific alicyclic scaffold is a required pharmacophore and the synthetic design can accommodate significantly slower reaction kinetics.

References

  • Glasp. (2023, March 16). What Are Allylic and Benzylic Halides: SN1 vs SN2?
  • University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides.
  • Benchchem. A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions.
  • CSIR NET LIFE SCIENCE COACHING. (2026, January 5). Nucleophilic Substitution in Alkyl Bromides.
  • Eureka by PatSnap. (2025, March 28). SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects.
  • Rajdhani College. Chemical Energetics, Equilibria and Functional Organic Chemistry Unit 5 Alkyl and Ary.
  • YouTube. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions.
  • Pearson. Benzyl bromide is a primary halide. It undergoes SN1 substitution....
  • Chemistry LibreTexts. (2019, September 3). 3.8: Conformations of Monosubstituted Cyclohexanes.
  • Chemistry LibreTexts. (2015, July 5). 4.4: Substituted Cyclohexanes.
  • MSU chemistry. Ring Conformations.
  • St. Paul's Cathedral Mission College. CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I.
  • Brainly.in. (2020, July 17). write reactivity order of following:- alkyl halides, Vinyl halides, aryl halide, benzyl halide.
  • MSU chemistry. Alkyl Halide Reactivity.
  • Benchchem. A Comparative Guide to the Reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Other Benzyl Halides.
  • University of Calgary. Ch 8: Carbocations (review).

Sources

Comparative

Mass Spectrometry Fragmentation Analysis of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate: Platform Comparison Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Introduction: The Analytical Challenge Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate (CAS: 1879660-12-4) is a highly versatile, bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction: The Analytical Challenge

Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate (CAS: 1879660-12-4) is a highly versatile, bifunctional building block frequently utilized in preclinical drug development. It features a reactive alkyl bromide for nucleophilic substitution and a Boc-protected primary amine for controlled downstream functionalization. Analyzing this compound via mass spectrometry (MS) presents unique challenges: the thermal lability of the tert-butyloxycarbonyl (Boc) group and the distinct isotopic signature of the bromine atom.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of three major MS platforms—ESI-QqQ, ESI-Q-TOF, and GC-EI-MS—for the structural elucidation and quantitation of this compound, providing causality-driven protocols for robust method development.

Mechanistic Causality in Fragmentation

Understanding the gas-phase behavior of this molecule is the foundation of robust method development. The fragmentation is driven by two primary structural features:

  • The Bromine Isotopic Tracer: Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio . This intrinsic property acts as a built-in tracer. Any intact molecular ion or fragment retaining the bromine atom will present as a distinct doublet separated by 2 Da (e.g., M and M+2).

  • The Boc Cleavage Cascade: Under positive Electrospray Ionization (ESI+), the carbamate nitrogen is protonated to form the [M+H]⁺ precursor ion at m/z 292 (⁷⁹Br) and 294 (⁸¹Br). Upon Collision-Induced Dissociation (CID), the Boc group undergoes a highly predictable, low-energy McLafferty-like rearrangement . It first expels a neutral molecule of isobutylene (56 Da), followed immediately by the extrusion of carbon dioxide (44 Da) . This sequential loss of 100 Da yields the protonated free amine (m/z 192/194). At higher collision energies, the molecule sheds the halogen via the loss of HBr (80/82 Da), collapsing into a cyclohexenyl cation (m/z 112).

MS_Frag M [M+H]⁺ m/z 292 (⁷⁹Br) / 294 (⁸¹Br) Intact Boc-Amine Frag1 [M+H - C₄H₈]⁺ m/z 236 / 238 Loss of Isobutylene M->Frag1 CID (Low Energy) - 56 Da Frag2 [M+H - C₄H₈ - CO₂]⁺ m/z 192 / 194 Protonated Free Amine Frag1->Frag2 CID (Low Energy) - 44 Da Frag3 [M+H - C₄H₈ - CO₂ - HBr]⁺ m/z 112 Cyclohexenyl Cation Frag2->Frag3 CID (High Energy) - 80/82 Da

Diagnostic ESI-MS/MS fragmentation cascade of the Boc-protected brominated amine.

Platform Comparison: ESI-QqQ vs. Q-TOF vs. GC-EI-MS

Selecting the correct analytical platform depends on whether the goal is absolute quantitation, impurity profiling, or orthogonal structural confirmation.

  • ESI-QqQ (Triple Quadrupole): The gold standard for targeted quantitation. Soft ionization preserves the [M+H]⁺ ion, allowing for highly specific Multiple Reaction Monitoring (MRM) transitions. The 1:1 isotopic ratio provides an internal quality control check against isobaric interferences.

  • ESI-Q-TOF (High-Resolution MS): Essential for identifying unknown impurities or degradation products. It provides exact mass measurements (< 5 ppm error), confirming the elemental composition of the intact molecule and its fragments.

  • GC-EI-MS (Electron Impact): Useful for profiling the volatile cyclohexane skeleton, but highly destructive. The hard ionization (70 eV) and thermal stress of the GC inlet typically cause complete cleavage of the Boc group and loss of the bromine radical, meaning the intact molecular ion [M]⁺ is rarely observed.

Workflow Sample Analyte: C₁₂H₂₂BrNO₂ Sample Preparation ESI ESI-QqQ MS/MS Soft Ionization (+) Sample->ESI Dilute in MeOH/H₂O + 0.1% Formic Acid HRMS ESI-Q-TOF High-Resolution Sample->HRMS Dilute in MeOH/H₂O + 0.1% Formic Acid GCMS GC-EI-MS Hard Ionization (70 eV) Sample->GCMS Dilute in DCM (Aprotic) Data1 Targeted MRM Quantitation (1:1 Isotope) ESI->Data1 Data2 Exact Mass ID < 5 ppm Error HRMS->Data2 Data3 Structural Elucidation (Boc Thermal Cleavage) GCMS->Data3

Analytical platform comparison for MS characterization of Boc-protected brominated amines.

Quantitative Data Summary

The following table summarizes the diagnostic MS parameters across the three platforms to aid in method transfer and validation.

Analytical PlatformIonization ModeTarget Precursor IonKey Diagnostic Ions (m/z)Mass AccuracyIsotope Fidelity
ESI-QqQ Soft (+)[M+H]⁺ (292.1 / 294.1)192.1, 194.1, 112.1Nominal (±0.5 Da)Excellent (1:1 ratio)
ESI-Q-TOF Soft (+)[M+H]⁺ (292.091 / 294.089)192.038, 194.036High (< 5 ppm)Excellent (1:1 ratio)
GC-EI-MS Hard (70 eV)[M]⁺ (Rarely observed)191, 193, 112, 57 (t-Bu⁺)Nominal (±0.5 Da)Moderate (Fragment dependent)

Experimental Methodologies: Self-Validating Protocols

Protocol A: ESI-QqQ Targeted MRM Workflow

Objective: High-sensitivity quantitation in complex matrices.

  • Sample Preparation: Dilute the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid provides the excess protons necessary to drive the equilibrium toward the [M+H]⁺ state. The organic modifier ensures the hydrophobic cyclohexane ring remains fully solvated, preventing surface adsorption in the autosampler.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Source Optimization: Set the ESI capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

    • Causality: The temperature must be high enough to efficiently evaporate the spray droplets but strictly capped at 350°C to prevent thermal degradation of the heat-sensitive Boc group before it enters the mass analyzer.

  • MRM Programming & Self-Validation:

    • Quantifier Transition: 292.1 → 192.1 (Collision Energy: 15 eV).

    • Qualifier Transition: 294.1 → 194.1 (Collision Energy: 15 eV).

    • Validation Check: Calculate the peak area ratio of the Quantifier to the Qualifier. The system is self-validating if the ratio is exactly 1:1 (±5%). Any significant deviation immediately flags a co-eluting isobaric interference.

Protocol B: GC-EI-MS Structural Profiling

Objective: Orthogonal structural confirmation via electron impact fragmentation.

  • Sample Preparation: Dissolve the sample in anhydrous Dichloromethane (DCM).

    • Causality: Using an aprotic, non-nucleophilic solvent like DCM prevents solvolysis or unwanted nucleophilic substitution at the highly reactive bromomethyl position, which would artificially alter the sample composition before injection.

  • Inlet Conditions: Set the split/splitless injector to 200°C.

    • Causality: Standard GC inlet temperatures (250°C+) will cause massive thermal deprotection of the Boc group into the free amine and isobutylene inside the glass liner. Lowering the temperature to 200°C minimizes this thermal artifact while maintaining volatility.

  • Data Acquisition: Operate in full scan mode (m/z 40 to 350) at 70 eV.

    • Validation Check: Look for the diagnostic tert-butyl cation base peak at m/z 57. The presence of m/z 191/193 confirms the cyclohexane-bromine skeleton survived the inlet, even if the Boc group was lost.

References

  • Title: 5.2 Mass Spectrometry: Isotope Patterns for Halogens Source: Chemistry LibreTexts URL: [Link]

  • Title: Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides Source: Rapid Communications in Mass Spectrometry (2008) URL: [Link]

  • Title: Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL: [Link]

Validation

IR spectroscopy characteristic peaks for Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate

An In-Depth Comparative Guide to the Infrared Spectroscopy of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate Abstract This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) sp...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Infrared Spectroscopy of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate. Designed for researchers and professionals in drug development and chemical synthesis, this document delineates the characteristic vibrational frequencies of the molecule's key functional groups: the secondary N-H carbamate, the urethane carbonyl (C=O), the tert-butyl group, the cyclohexane ring, and the alkyl bromide. Through a comparative analysis with simpler, related structures, this guide establishes a definitive spectral fingerprint for the target molecule. Furthermore, it presents a validated, step-by-step experimental protocol for acquiring high-quality spectral data using Attenuated Total Reflectance (ATR) FT-IR spectroscopy and a logical workflow for accurate spectral interpretation.

Introduction: Molecular Structure and Spectroscopic Significance

Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate is a bifunctional molecule of interest in synthetic organic chemistry, often serving as a protected amine building block with a reactive alkyl halide handle. Its structure incorporates several distinct functional groups, each with characteristic vibrational modes that are detectable by infrared spectroscopy.[1][2] FT-IR spectroscopy serves as a rapid, non-destructive, and highly effective tool for confirming the successful synthesis and purity of this compound by verifying the presence of its constituent parts and the absence of starting materials.

The primary functional groups for IR analysis are:

  • Secondary Carbamate (R-NH-COO-R'): This group is defined by the N-H bond, the C=O (urethane) bond, and various C-N and C-O single bonds.

  • Alkyl Bromide (C-Br): The carbon-bromine bond provides a key signal in the low-frequency region of the spectrum.

  • Saturated Alkyl System: This includes the sp³ hybridized C-H bonds of the cyclohexane ring and the prominent tert-butyl group.

This guide will deconstruct the expected spectrum, comparing it with reference compounds to provide a clear and authoritative interpretation.

Predicted IR Absorption Profile and Comparative Analysis

The definitive identification of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate relies on recognizing a unique combination of absorption bands. The table below summarizes the predicted vibrational modes and their expected frequencies.

Table 1: Predicted Characteristic IR Peaks
Wavenumber (cm⁻¹)IntensityVibrational ModeAssignment
~3300 - 3400MediumN-H StretchSecondary Carbamate
~2970 - 2850StrongC-H Stretch (asymmetric & symmetric)Cyclohexyl and Tert-butyl Groups
~1700 - 1680StrongC=O Stretch (Urethane)Carbamate
~1540 - 1520MediumN-H Bend / C-N Stretch (Amide II)Carbamate
~1470 - 1450MediumC-H Bend (Scissoring)CH₂ groups in cyclohexane
~1390 and ~1365Medium-StrongC-H Bend (gem-dimethyl)Tert-butyl Group
~1250StrongC-O and C-N StretchCarbamate
~690 - 515Medium-WeakC-Br StretchAlkyl Bromide
The Carbamate Signature

The carbamate functional group provides the most distinctive peaks in the spectrum.

  • N-H Stretch (~3300 - 3400 cm⁻¹): A secondary amine N-H stretch typically appears as a single, medium-intensity peak in this region.[3] Its position can be sensitive to hydrogen bonding; in a concentrated sample or solid state, this peak may broaden and shift to a lower wavenumber.

  • C=O Stretch (~1700 - 1680 cm⁻¹): This is arguably the most prominent peak in the spectrum. The carbonyl stretch of a carbamate (urethane) is very strong and sharp.[4][5][6] Its position is slightly lower than that of a typical ester (~1735 cm⁻¹) due to resonance with the adjacent nitrogen atom.[7]

  • Amide II Band (~1540 - 1520 cm⁻¹): This medium-intensity band is characteristic of secondary amides and carbamates and arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.[4]

  • C-O and C-N Stretches (~1250 cm⁻¹): Carbamates exhibit strong absorptions in this region due to the stretching of the C-O and C-N bonds.[4][8]

Comparison Point: The IR spectrum of a simple analog, tert-butyl carbamate , would show these same characteristic carbamate peaks.[9][10][11] The primary difference would be in the C-H stretching and bending regions, which lack the complexity of the bromomethylcyclohexyl moiety.

The Alkyl Framework and Halogen Marker
  • C-H Stretches (~2970 - 2850 cm⁻¹): Like most organic molecules, the compound will display strong, sharp peaks just below 3000 cm⁻¹ corresponding to the stretching of sp³ C-H bonds in the cyclohexane and tert-butyl groups.[12]

  • Tert-butyl Bending (~1390 and ~1365 cm⁻¹): A hallmark of the tert-butyl group is a characteristic doublet of medium-to-strong intensity caused by symmetric and asymmetric C-H bending of the gem-dimethyl groups.[4] This provides strong evidence for the presence of the Boc-protecting group.

  • C-Br Stretch (~690 - 515 cm⁻¹): The carbon-bromine stretch occurs in the low-frequency "fingerprint region" of the spectrum.[13] While this region can be complex with many overlapping peaks, a band in this range is expected. Its definitive assignment can be challenging, but its presence is a key indicator.[14][15]

Comparison Point: The spectrum of bromocyclohexane or cyclohexylmethyl bromide would be dominated by the alkyl C-H stretches and would feature the characteristic C-Br stretch in the 500-700 cm⁻¹ region, but would completely lack the N-H, C=O, and Amide II bands of the carbamate.[16][17][18][19]

Differentiating from Potential Impurities

FT-IR is an excellent tool for assessing reaction completion and purity.

  • Unreacted Alcohol Precursor: If the synthesis involved the reaction of an alcohol, the presence of a strong, very broad O-H stretching band from 3200-3500 cm⁻¹ would indicate an incomplete reaction. This broadness is due to hydrogen bonding and is easily distinguished from the sharper secondary N-H peak.[6][12]

  • Elimination Byproducts: If an elimination reaction occurred, forming a cyclohexene ring, new peaks would appear. These include a vinylic =C-H stretch (weak, >3000 cm⁻¹) and a C=C stretch (weak to medium, ~1640-1680 cm⁻¹). The C=C stretch could potentially overlap with the strong carbamate C=O peak, but the presence of the =C-H stretch would be a strong indicator of this impurity.

Validated Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the recommended technique for its simplicity, speed, and minimal sample preparation.[20][21][22] It allows for direct analysis of solid or liquid samples.[21]

Objective: To acquire a high-quality, reproducible FT-IR spectrum of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate.

Materials:

  • FT-IR Spectrometer with a diamond or zinc selenide ATR accessory.

  • Sample of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate (a few milligrams).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

Methodology:

  • Instrument Preparation:

    • Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

    • Causality: A stable instrument ensures baseline consistency and accurate frequency measurements.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.

    • Causality: Any residue from previous samples or cleaning solvents will appear in the spectrum, confounding the results. A clean crystal is paramount for a pure sample spectrum.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, acquire a background spectrum. This typically involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • Trustworthiness: This step is a critical self-validating measure. The background scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's intrinsic response. The final sample spectrum is a ratio against this background, effectively subtracting these environmental interferences.[23]

  • Sample Application:

    • Place a small amount of the solid sample onto the center of the ATR crystal.

    • Lower the pressure arm and apply consistent pressure to ensure firm, uniform contact between the solid sample and the crystal surface.

    • Causality: The ATR effect relies on an evanescent wave that penetrates a few microns into the sample.[1][21] Good contact is essential for a strong, high-quality signal. Insufficient contact results in a weak, noisy spectrum.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution) over the range of 4000 to 400 cm⁻¹.

    • The instrument software will automatically ratio the sample interferogram against the background interferogram to produce the final transmittance or absorbance spectrum.

  • Cleaning and Shutdown:

    • Retract the pressure arm and carefully remove the sample powder.

    • Clean the ATR crystal surface thoroughly with isopropanol and a lint-free wipe as described in Step 2.

    • Leave the instrument in standby mode or shut it down according to lab protocol.

Workflow for Spectral Analysis and Interpretation

The following diagram outlines a logical workflow for the systematic analysis of an acquired FT-IR spectrum to confirm the identity of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate.

FTIR_Workflow cluster_prep 1. Sample Preparation & Acquisition cluster_analysis 2. Initial Spectral Analysis cluster_confirm 3. Functional Group Confirmation cluster_final 4. Final Verification Prep Sample Application on ATR Crystal Acquire Acquire Spectrum (4000-400 cm⁻¹) Prep->Acquire PeakPick PeakPick Acquire->PeakPick Carbamate Carbamate Check: - C=O at 1680-1700 cm⁻¹? - N-H at ~3300 cm⁻¹? - Amide II at ~1530 cm⁻¹? PeakPick->Carbamate TBoc Tert-butyl Check: - Doublet at ~1390/1365 cm⁻¹? Carbamate->TBoc AlkylBr Alkyl Bromide Check: - Peaks in 690-515 cm⁻¹ region? TBoc->AlkylBr Compare Compare to Reference Spectra and Impurity Profiles AlkylBr->Compare Conclusion Identity Confirmed Compare->Conclusion Match Fail Identity Not Confirmed (Re-evaluate Synthesis/Purity) Compare->Fail Mismatch

Caption: Workflow for FT-IR analysis of the target compound.

Conclusion

The FT-IR spectrum of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate presents a unique and readily identifiable fingerprint. The definitive markers for this compound are the simultaneous presence of a strong urethane C=O stretch around 1680-1700 cm⁻¹, a medium N-H stretch near 3300 cm⁻¹, the characteristic tert-butyl C-H bending doublet at ~1365/1390 cm⁻¹, and absorptions in the low-frequency region consistent with a C-Br bond. By following the validated ATR-FTIR protocol and the systematic interpretation workflow provided, researchers can confidently verify the identity and purity of their synthesized material, ensuring the integrity of subsequent research and development efforts.

References

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). FT‐IR Sample Preparation. Retrieved from [Link]

  • Journal of Chemical Education. (2001, March 03). Sampling Technique for Organic Solids in IR Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 05). 4.2: IR Spectroscopy. Retrieved from [Link]

  • The Journal of Chemical Physics. (1963). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link]

  • University of Rochester. (n.d.). Infrared Spectroscopy (FT-IR/ATR). Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • NIST. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

  • PMC. (n.d.). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. Retrieved from [Link]

  • ACS Publications. (2025, December 08). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Spectroscopy Online. (2022, August 01). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Retrieved from [Link]

  • University of Regensburg. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexane, bromo-. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexyl bromide. Retrieved from [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (1999). Carbamic acid: molecular structure and IR spectra. Retrieved from [Link]

  • ResearchGate. (2002). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium.... Retrieved from [Link]

  • NIST. (n.d.). Cyclohexane, bromo-. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexane, bromo-. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectrum of carbamic acid NH 2 COOH (a) and ammonium carbamate.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl n-[3-(bromomethyl)cyclohexyl]carbamate (C12H22BrNO2). Retrieved from [Link]

  • Spectroscopy Online. (2019, May 01). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

Sources

Comparative

Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate vs unmasked amine reactivity rates

An In-Depth Guide to the Comparative Reactivity of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate and its Unmasked Amine Analogue in Nucleophilic Substitution Introduction In the landscape of modern drug discovery and...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Reactivity of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate and its Unmasked Amine Analogue in Nucleophilic Substitution

Introduction

In the landscape of modern drug discovery and organic synthesis, the precise control of chemical reactivity is paramount. The use of protecting groups is a cornerstone strategy, allowing for the selective modification of multifunctional molecules. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a wide range of conditions and its facile removal under acidic conditions. This guide provides a detailed comparative analysis of the reactivity of a Boc-protected haloalkane, tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate, and its corresponding unmasked primary amine, 3-(bromomethyl)cyclohexylamine, in the context of nucleophilic substitution reactions. Understanding the nuanced differences in their reaction kinetics and mechanistic pathways is critical for researchers and process chemists aiming to optimize synthetic routes and minimize side-product formation.

Mechanistic Considerations: The Impact of the Boc-Protecting Group

The fundamental difference in the reactivity of these two compounds stems from the electronic and steric influence of the Boc group. While both molecules feature a primary alkyl bromide, making them susceptible to nucleophilic attack, the nature of the nitrogen atom's substituent dramatically alters the reaction landscape.

  • Unmasked Amine (3-(bromomethyl)cyclohexylamine): In its free amine form, the molecule possesses both a nucleophilic center (the amine) and an electrophilic center (the carbon of the bromomethyl group). This duality can lead to significant complications in a typical nucleophilic substitution reaction. Under neutral or basic conditions, the primary amine can act as an intramolecular nucleophile, attacking the bromomethyl group to form a bicyclic aziridine-like intermediate or intermolecularly to cause oligomerization. This self-reaction pathway is a significant competing side reaction that can drastically reduce the yield of the desired product.

  • Boc-Protected Carbamate (tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate): The introduction of the Boc group effectively "masks" the nucleophilicity of the amine. The nitrogen lone pair is delocalized through resonance with the adjacent carbonyl group of the carbamate. This delocalization significantly reduces the nucleophilicity of the nitrogen atom, preventing it from participating in intra- or intermolecular side reactions. Consequently, the primary alkyl bromide is the sole reactive site for external nucleophiles, leading to a cleaner reaction profile.

The reaction with an external nucleophile (e.g., azide, cyanide, or another amine) is expected to proceed primarily through an S(_N)2 mechanism, given the primary nature of the alkyl halide. The rate of this reaction will be influenced by the steric bulk of the approaching nucleophile and the substituents on the cyclohexane ring.

Comparative Reactivity Rates: A Data-Driven Perspective

The Boc group, while electronically deactivating the nitrogen, is sterically demanding. However, its position on the cyclohexane ring (position 3 relative to the bromomethyl group) means its direct steric impact on the backside attack at the bromomethyl carbon is minimal. Therefore, the intrinsic rate of S(_N)2 reaction with an external nucleophile is expected to be similar for both the protected and unprotected species, with the caveat that the unprotected amine's reaction will be plagued by the aforementioned side reactions.

The crucial difference lies in the effective rate of formation of the desired product .

CompoundExpected S(_N)2 Rate (Intrinsic)Competing ReactionsOverall Yield of Desired Product
tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamateModerate to HighMinimalHigh
3-(bromomethyl)cyclohexylamineModerate to HighIntramolecular cyclization, Intermolecular polymerizationLow to Very Low

Experimental Protocol: Comparative Nucleophilic Substitution with Sodium Azide

This protocol outlines a representative experiment to compare the reactivity and product distribution of the two compounds when reacted with sodium azide.

Objective: To compare the yield of the desired azide product and the formation of side products for the Boc-protected and unprotected amines.

Materials:

  • tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate

  • 3-(bromomethyl)cyclohexylamine hydrochloride (the free base is often unstable)

  • Sodium azide (NaN(_3))

  • Dimethylformamide (DMF), anhydrous

  • Sodium bicarbonate (NaHCO(_3))

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of the Unmasked Amine:

    • Dissolve 3-(bromomethyl)cyclohexylamine hydrochloride (1.0 eq) in a minimal amount of water.

    • Add saturated aqueous sodium bicarbonate solution until the pH is >10.

    • Extract the free amine into dichloromethane (3x).

    • Dry the combined organic layers over anhydrous MgSO(_4), filter, and carefully concentrate in vacuo. Use immediately. Note: The free amine can be unstable and prone to oligomerization.

  • Reaction Setup (Perform two parallel reactions):

    • Reaction A (Boc-protected): To a round-bottom flask, add tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate (1.0 eq) and anhydrous DMF.

    • Reaction B (Unmasked amine): To a second round-bottom flask, add the freshly prepared 3-(bromomethyl)cyclohexylamine (1.0 eq) and anhydrous DMF.

    • To both flasks, add sodium azide (1.2 eq).

  • Reaction Monitoring:

    • Stir both reactions at 60 °C.

    • Monitor the progress of the reactions by TLC and HPLC at regular intervals (e.g., 1, 2, 4, 8, and 24 hours). The HPLC analysis will be crucial for quantifying the consumption of starting material and the formation of products.

  • Work-up and Analysis:

    • After 24 hours (or when the reaction is deemed complete), cool the reaction mixtures to room temperature.

    • Dilute with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO(_4), filter, and concentrate in vacuo.

    • Analyze the crude product mixtures by HPLC and/or NMR to determine the relative amounts of the desired azide product and any side products.

Visualizing the Reaction Pathways

G cluster_0 Reaction A: Boc-Protected cluster_1 Reaction B: Unmasked Amine a Boc-NH-C6H10-CH2Br b Boc-NH-C6H10-CH2N3 a->b NaN3, DMF c H2N-C6H10-CH2Br d H2N-C6H10-CH2N3 c->d NaN3, DMF e Side Products (e.g., Aziridine, Oligomers) c->e Intra/Intermolecular Attack

Caption: Comparative reaction pathways for Boc-protected vs. unmasked amine.

Expected Outcomes and Discussion

The experimental results are anticipated to demonstrate a stark difference in the product distribution between the two reactions.

  • Reaction A (Boc-protected): The HPLC analysis is expected to show a clean conversion of the starting material to a single major product, tert-butyl N-[3-(azidomethyl)cyclohexyl]carbamate. The yield should be high, reflecting the suppression of side reactions.

  • Reaction B (Unmasked amine): The chromatogram for this reaction will likely be complex. While some of the desired product, 3-(azidomethyl)cyclohexylamine, may be formed, significant peaks corresponding to oligomeric materials and potentially the cyclized aziridine byproduct are also expected. The overall yield of the desired product will be substantially lower than in Reaction A.

This comparative experiment underscores the strategic importance of the Boc protecting group. While the intrinsic reactivity of the alkyl bromide may be similar in both cases, the prevention of competing nucleophilic attack by the masked amine is the key to achieving a high-yielding and clean transformation. For drug development professionals, this translates to a more robust and scalable synthetic route, with easier purification and higher overall process efficiency.

Conclusion

The choice between using a protected or unprotected bifunctional molecule like a halo-amine is a critical decision in synthesis design. The comparison between tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate and 3-(bromomethyl)cyclohexylamine clearly illustrates the advantages conferred by the Boc protecting group. By neutralizing the nucleophilicity of the amine, the Boc group ensures that the reactivity is directed solely towards the desired nucleophilic substitution at the bromomethyl position. This leads to cleaner reactions, higher yields, and a more controlled and predictable synthetic outcome, which are all essential attributes in the rigorous environment of pharmaceutical research and development.

References

  • Atkins, P., & de Paula, J. (2010). Physical Chemistry. W. H. Freeman and Company. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

Validation

Crystallographic validation of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate structure

Publish Comparison Guide: Crystallographic Validation of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate Executive Summary For drug development professionals, the structural validation of flexible alicyclic intermediat...

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Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Crystallographic Validation of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate

Executive Summary

For drug development professionals, the structural validation of flexible alicyclic intermediates is a critical inflection point. Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate (CAS: 1879660-12-4) is a bifunctional building block featuring two stereocenters (C1 and C3) on a flexible cyclohexane ring ([1]). Determining its exact relative (cis/trans) and absolute stereochemistry is non-negotiable, as the spatial orientation of the bromomethyl group dictates the trajectory of downstream nucleophilic substitutions (SN2).

As a Senior Application Scientist, I approach structural elucidation not merely as a data collection exercise, but as a self-validating logical proof. This guide objectively compares the performance of Microcrystal Electron Diffraction (MicroED) against traditional Single-Crystal X-Ray Diffraction (SC-XRD) and Nuclear Magnetic Resonance (NMR) for the validation of this specific class of conformationally flexible, highly lipophilic intermediates.

The Structural Challenge: Causality in Analytical Choices

To understand why standard analytical methods often fail for this compound, we must examine its molecular mechanics:

  • Conformational Averaging: In solution, the cyclohexane ring can undergo rapid chair-to-chair flipping. While the bulky tert-butyl carbamate (Boc) group strongly prefers an equatorial position (anchoring the conformation), the resulting 1D and 2D NMR signals often suffer from pseudo-axial/equatorial averaging. This makes NOESY contacts ambiguous, preventing absolute stereochemical assignment.

  • Crystallization Bottlenecks: SC-XRD is the historical gold standard for determining absolute stereochemistry ([2]). However, Boc-protected amines are notoriously lipophilic. The trans-1,3 isomer, forced into an axial-equatorial conformation, often precipitates as a waxy solid or microcrystalline powder rather than the >50 µm single crystals required for SC-XRD.

This physical reality necessitates a shift toward MicroED, an emerging crystallographic technique capable of solving high-resolution structures directly from sub-micron powders ([3]).

Objective Performance Comparison

The following table summarizes the quantitative and qualitative performance metrics of the three primary structural validation modalities when applied to Boc-protected alicyclic amines.

ParameterMicroEDSC-XRD2D NMR (NOESY)
Sample Requirement < 1 mg (Sub-micron powder)> 5 mg (Large Single Crystal)5–10 mg (Solution)
Required Crystal Size 100 nm – 1 µm> 50 µmN/A (Liquid State)
Time to Result < 24 hoursDays to Weeks (Recrystallization)< 2 hours
Absolute Stereochemistry Yes (Dynamical Refinement)Yes (Anomalous Dispersion)No (Relative only)
Conformational Certainty Unambiguous (Solid State)Unambiguous (Solid State)Averaged (Ring Flipping)
Success Rate for Waxy Solids > 90%< 40% (Crystallization failure)100% (Structurally Ambiguous)

Data Synthesis: MicroED outperforms SC-XRD by bypassing the recrystallization bottleneck entirely, utilizing the nanocrystals inherently present in the "amorphous-looking" powder ([4]).

Experimental Methodology: A Self-Validating MicroED Protocol

Every protocol must be a self-validating system. The validation of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate via MicroED relies on strict internal controls to ensure the final structural model is an undeniable reflection of the raw diffraction data.

Step 1: Dry Grid Preparation

  • Action: Apply 1-2 mg of the dry synthesized powder directly onto a carbon-coated copper TEM grid, gently tapping to remove excess material.

  • Causality: Bypassing solvent dissolution prevents the induction of polymorphic transitions or the formation of solvates. This ensures the structure analyzed is the true solid-state form of the bulk material.

Step 2: Cryo-EM Continuous Rotation Data Collection

  • Action: Cool the grid to liquid nitrogen temperatures (77 K) inside the Transmission Electron Microscope (TEM). Collect continuous rotation electron diffraction data using a low-dose electron beam (< 0.01 e⁻/Ų/s) over a 60° to 120° wedge.

  • Causality: The Boc group is highly susceptible to radiation damage. Cryo-cooling and ultra-low-dose continuous rotation mitigate beam-induced radical formation, preserving the structural integrity of the carbamate linkage during the exposure.

Step 3: Dynamical Refinement for Absolute Stereochemistry

  • Action: Integrate the diffraction frames using DIALS and solve the phase problem via direct methods (SHELXT). Apply dynamical refinement algorithms to the model.

  • Causality: Because electrons interact strongly with the electrostatic potential of the crystal, multiple scattering events (dynamical scattering) occur. By mathematically modeling these events through dynamical refinement, we paradoxically exploit them to determine the absolute configuration of the C1 and C3 chiral centers without relying on the weak anomalous signal of the bromine atom ([4]).

Step 4: Automated Validation (CheckCIF)

  • Action: Run the final structural model through the IUCr CheckCIF algorithm.

  • Causality: This acts as an automated, unbiased referee. It flags geometric anomalies (e.g., distorted sp3 bond angles in the cyclohexane ring) and verifies that the final R-factor (R1) is < 5%. A clean CheckCIF report is the ultimate proof of trustworthiness ([5];[6]).

Visualizing the Validation Workflow

The following diagram maps the logical pathways and bottlenecks associated with each analytical modality.

ValidationWorkflow cluster_comparison Analytical Modalities Start Tert-butyl N-[3-(bromomethyl) cyclohexyl]carbamate MicroED MicroED (Sub-micron Powder) Start->MicroED Direct Grid Prep SCXRD SC-XRD (>50µm Single Crystal) Start->SCXRD Recrystallization (Bottleneck) NMR 2D NMR (Solution State) Start->NMR Dissolution Data Diffraction Data Processing (DIALS / XDS) MicroED->Data e- beam SCXRD->Data X-ray beam Result Absolute Stereochemistry & Conformation Validated NMR->Result Relative NOE (Ambiguous) Refinement Dynamical Refinement (SHELXL) Data->Refinement Refinement->Result R1 < 5%

Fig 1: Logical workflow comparing structural validation modalities for alicyclic intermediates.

Conclusion

For conformationally flexible, waxy intermediates like Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate, traditional SC-XRD is hindered by insurmountable crystallization bottlenecks, and NMR fails to provide absolute stereochemical certainty. MicroED stands as the superior, self-validating methodology, offering rapid, unambiguous 3D structural elucidation directly from sub-micron powders, thereby accelerating downstream drug development pipelines.

References

  • Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED Organic Letters (ACS Publications) URL:[Link]

  • Microcrystal electron diffraction could advance drug development Drug Target Review URL:[Link]

  • A New Generation of Crystallographic Validation Tools for the Protein Data Bank Structure (Cell Press / PMC) URL:[Link]

  • Structure validation in chemical crystallography Acta Crystallographica Section C (via ResearchGate) URL:[Link]

  • Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate - Chemical Substance Information NextSDS Database URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate proper disposal procedures

An authoritative, scientifically grounded guide to the proper handling and disposal of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate (CAS: 1879660-12-4). This document is designed for researchers, EHS professionals,...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, scientifically grounded guide to the proper handling and disposal of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate (CAS: 1879660-12-4). This document is designed for researchers, EHS professionals, and drug development scientists who require rigorous, self-validating operational protocols.

Physicochemical Hazard Profiling & Disposal Causality

To design a safe disposal protocol, we must first deconstruct the chemical architecture of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate. The molecule contains two highly reactive functional groups that dictate its end-of-life management: a bromomethyl group (an alkylating agent) and a tert-butyloxycarbonyl (Boc) protected amine (an acid-labile moiety).

According to standardized safety data, this compound is classified under GHS as Acute Tox. 4 (oral, dermal, inhalation), Skin Irrit. 2, and Eye Dam. 1, with specific target organ toxicity (STOT SE 3)[1]. Because it is an alkyl bromide, it possesses limited aqueous solubility and acts as a powerful organic solvent and potential sensitizer.

The Causality of Waste Segregation
  • The Halogen Mandate: The presence of the covalently bound bromine atom (~27% by weight) strictly categorizes this compound as Halogenated Organic Waste . The U.S. Environmental Protection Agency (EPA) mandates that halogenated organic compounds (HOCs) exceeding 1,000 mg/kg be segregated from non-halogenated waste[2]. Incinerating halogenated waste requires specialized rotary kilns equipped with caustic scrubbers to neutralize the resulting hydrobromic acid (HBr) gas and prevent the atmospheric release of highly toxic brominated dioxins and furans[3].

  • The Acid Incompatibility (Boc-Cleavage): The Boc protecting group is highly sensitive to acidic conditions. If this chemical is inadvertently disposed of in an acidic waste carboy (e.g., containing TFA or HCl), the acid will catalyze the deprotection of the amine. This reaction generates equimolar amounts of isobutylene gas and carbon dioxide . In a sealed waste container, this rapid gas evolution will cause catastrophic pressurization and subsequent explosion.

G A Boc-Protected Alkyl Bromide Waste Stream B Accidental Mixing with Acidic Waste A->B C Acid-Catalyzed Deprotection B->C D Isobutylene Gas Generation C->D E CO2 Gas Generation C->E F Container Pressurization & Rupture Risk D->F E->F

Mechanism of container failure due to acid-catalyzed Boc deprotection.

Quantitative Data & Regulatory Thresholds

To ensure compliance and cost-effective waste management, laboratories must track the concentration of halogens. Mixing halogenated waste with non-halogenated waste exponentially increases the disposal cost of the entire carboy due to the specialized treatment required[4].

ParameterValue / ClassificationOperational Implication
CAS Number 1879660-12-4[1]Must be listed on the hazardous waste manifest.
Molecular Weight 292.21 g/mol [5]Used to calculate theoretical gas yield if degraded.
Bromine Content ~27.3% by weightAutomatically triggers Halogenated Waste protocols.
EPA RCRA Threshold > 1,000 mg/kg HOCs[2]Requires high-temperature incineration (>4000 Btu/lb)[3].
GHS Hazards H302, H312, H318, H336[1]Mandates strict PPE: Nitrile/Neoprene gloves, face shield.

Step-by-Step Standard Operating Procedure (SOP): Routine Disposal

This protocol is engineered to be a self-validating system . Each step contains a verification check to ensure the chemical logic remains sound throughout the disposal lifecycle. All procedures must align with "Prudent Practices in the Laboratory"[6].

Phase 1: Preparation and PPE
  • Don Appropriate PPE: Alkyl bromides can strip oils from the skin and cause severe chemical burns. Wear heavy-duty nitrile or neoprene gloves (do not use standard latex), a flame-resistant lab coat, and splash-proof safety goggles[7].

  • Ventilation: Perform all waste transfers inside a certified, actively exhausting fume hood. Alkyl bromides possess strong ethereal odors and pose inhalation risks.

Phase 2: Waste Segregation & Validation
  • Select the Correct Receptacle: Identify the laboratory carboy explicitly labeled "Hazardous Waste: Halogenated Organics."

  • Validation Check (The pH Gate): Before adding the Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate waste to the carboy, test the pH of the current carboy contents using a pH strip.

    • Causality: The pH must be neutral to mildly basic (pH 7-9). If the pH is < 6, DO NOT ADD THE WASTE . Acidic environments will trigger the Boc-deprotection gas evolution cascade described above.

  • Transfer: Slowly pour the solution into the halogenated waste container using a designated funnel.

Phase 3: Containment and Storage
  • Cap Management: Secure the container with a vented cap .

    • Causality: Even with pH validation, trace cross-reactivity in complex organic waste mixtures can generate micro-volumes of gas. A vented cap prevents pressure accumulation while containing liquid vapors.

  • Secondary Containment: Place the waste carboy in a chemically resistant secondary containment tray to capture potential leaks.

  • Documentation: Immediately update the waste log attached to the carboy, noting the full chemical name, CAS number (1879660-12-4), and approximate volume.

Workflow Gen Waste Generation (Fume Hood) Seg Segregation: Halogenated Organic Waste Gen->Seg Check Validation: pH Neutral, No Acids Seg->Check Store Satellite Accumulation (Vented Cap, Secondary Containment) Check->Store Pickup EHS Transfer & Manifesting Store->Pickup Incinerate EPA-Compliant Incineration (Rotary Kiln + Caustic Scrubber) Pickup->Incinerate

End-to-end laboratory disposal workflow for halogenated organic waste.

Emergency Spill Response & Decontamination Protocol

In the event of an accidental spill of Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate outside of primary containment, immediate action is required to prevent environmental contamination and respiratory exposure. Alkyl bromides will slowly react with ambient moisture to form corrosive hydrobromic acid.

  • Evacuate and Ventilate: Clear personnel from the immediate area and ensure the room's HVAC system is operating at maximum exhaust.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or commercial diatomaceous earth). Do not use combustible materials like sawdust.

  • Neutralization (Optional but Recommended): For small spills (< 50 mL), a dilute solution of sodium thiosulfate or a mild amine can be carefully applied to the absorbent to quench the reactive bromomethyl alkylating agent via nucleophilic substitution.

  • Collection: Using non-sparking tools, scoop the wetted absorbent into a heavy-duty, sealable polyethylene bag or a dedicated solid waste pail.

  • Surface Decontamination: Wash the spill surface with a mild detergent and water. Collect the wash water as halogenated aqueous waste, as it will contain trace bromides.

  • Disposal: Label the solid waste container as "Hazardous Solid Waste - Halogenated Organics (Spill Debris)" and request an immediate pickup from your Environmental Health and Safety (EHS) department.

References

  • NextSDS. "tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate — Chemical Substance Information." Substance Database. Available at: [Link]

  • University of Tennessee Safety Office. "Laboratory Hazardous Waste Management Guide." UTIA Safety Office. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." EPA.gov. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. Available at: [Link]

  • LANXESS Solutions US Inc. "Alkyl Bromides Product Safety Assessment." Lanxess.com. Available at: [Link]

  • Organic Syntheses. "Working with Hazardous Chemicals - Prudent Practices in the Laboratory." OrgSyn.org. Available at: [Link]

  • ChemSrc. "Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate Properties." ChemSrc.com. Available at: [Link]

  • University of Vermont. "Chemistry 143 Laboratory Safety and Waste Disposal." UVM.edu. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a mechanistic discipline. To safely handle Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate (CAS: 1879660-12-4), we must...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a mechanistic discipline. To safely handle Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate (CAS: 1879660-12-4), we must first understand its molecular behavior.

This compound features a dual nature: a relatively stable, bulky Boc-protected amine, and a highly reactive bromomethyl group ( −CH2​Br ). The bromomethyl moiety is a primary alkyl halide, making it a potent electrophile. It readily undergoes SN​2 nucleophilic substitution. In a biological context, this means it can rapidly alkylate the nucleophilic sites of proteins and DNA in human tissue. This alkylating potential is the root cause of its severe GHS hazard classifications, including Acute Toxicity (H302, H312, H332), Skin Irritation (H315), and Serious Eye Damage (H318)[1].

The following guide provides a causality-driven, self-validating operational framework for handling this specific chemical.

Mechanistic Basis for PPE Selection

When selecting Personal Protective Equipment (PPE), we must account for the chemical's ability to permeate barriers and cause rapid tissue damage. Because alkyl bromides are highly lipophilic, they can dissolve and penetrate thin latex or low-density plastics almost instantly. Therefore, barrier selection must be based on quantitative chemical resistance data for bromomethyl derivatives[2].

Quantitative PPE Matrix
PPE CategoryRecommended MaterialMin. Thickness (mm)Est. Breakthrough TimeMechanistic Rationale
Primary Gloves Nitrile Rubber ≥0.40 > 240 minHigh resistance to non-polar alkyl halides; prevents dermal alkylation during prolonged contact.
Alternative Gloves Neoprene ≥0.45 > 240 minExcellent broad-spectrum chemical resistance; recommended for heavy-duty handling[3].
Eye Protection Polycarbonate Goggles & Face ShieldN/AN/AEssential defense against H318 (Serious Eye Damage); prevents aerosolized droplets from reaching the ocular mucosa[1].
Body Protection Flame-Resistant Lab CoatN/AN/APrevents static discharge (which can ignite organic vapors) and provides a physical barrier against spills[4].

Note: Double-gloving is mandatory. If the outer glove is contaminated, it must be removed immediately to prevent the chemical from permeating to the inner glove.

Operational Workflow & Handling Protocol

To ensure trustworthiness, every handling procedure must be a self-validating system. This means engineering controls and physical barriers must be verified before the chemical is exposed to the environment.

Workflow Start 1. Hazard Assessment (Review SDS & Reactivity) PPE 2. Don PPE (Neoprene, Splash Goggles) Start->PPE Hood 3. Engineering Controls (Fume Hood >100 fpm) PPE->Hood Transfer 4. Chemical Transfer (Closed System / PTFE Tools) Hood->Transfer Spill Spill Detected? Transfer->Spill Quench Quench Protocol (Ammonia / Ethanolamine) Spill->Quench Yes Waste 5. Halogenated Waste Segregation Spill->Waste No Quench->Waste End 6. Decontamination & Safe Exit Waste->End

Operational workflow and spill response logic for handling reactive bromomethyl compounds.

Step-by-Step Handling Methodology
  • Environmental Control Verification: Before opening the container, verify that the chemical fume hood face velocity is actively drawing between 80–120 feet per minute (fpm). This validates your protection against inhalation toxicity (H332)[1].

  • Workspace Preparation: Clear the hood of all incompatible materials, particularly strong oxidizing agents and strong bases, which can trigger uncontrolled exothermic reactions.

  • Tool Selection: Use only PTFE (Teflon) or glass spatulas and transfer vessels. Avoid reactive metals (e.g., aluminum, zinc) which can react with alkyl halides, and avoid plastic buckets that may generate static electricity[4].

  • Execution: Keep the primary container sealed until the exact moment of transfer. If weighing the compound, perform the weighing inside the fume hood using an analytical balance enclosure to prevent the dispersion of reactive dust or vapors.

Spill Response & Chemical Quenching Plan

You cannot simply wipe up an alkylating agent; physical removal leaves microscopic, highly toxic residues. The spill response must chemically deactivate the threat at the molecular level before physical cleanup begins.

Self-Validating Quench Protocol

Objective: Chemically neutralize the electrophilic bromomethyl group via nucleophilic substitution, converting it into a benign, non-volatile amine salt.

  • Evacuation & Assessment: For spills larger than 50 mL/50 g, immediately lower the fume hood sash and evacuate the immediate 2-meter radius.

  • Prepare the Quench Solution: In a separate, clean fume hood, prepare a 5–10% (v/v) solution of ethanolamine in water, or obtain a dilute ammonium hydroxide solution.

  • Apply the Quench: Starting from the perimeter of the spill and working inward to prevent spreading, gently pour the nucleophilic quench solution over the contaminated area.

  • Kinetic Incubation (Validation Step): Allow the mixture to sit undisturbed for 20–30 minutes. Causality: This provides sufficient kinetic time for the amine nucleophile to fully displace the bromide ion via an SN​2 mechanism, neutralizing the alkylating hazard.

  • Absorption: Once the reaction is complete, cover the neutralized liquid with an inert absorbent such as vermiculite or dry sand. Do not use combustible absorbents like sawdust [4].

  • Collection: Scoop the absorbed, quenched mixture into a heavy-duty, sealable polyethylene container.

Waste Segregation and Disposal

Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate and its derivatives must be strictly segregated from general organic waste.

  • Classification: Label all disposal containers clearly as "Halogenated Organic Waste - Contains Alkyl Bromides."

  • Incompatibilities: Never mix halogenated waste streams with acetone or strong bases in waste carboys, as this can lead to the formation of explosive bromoacetone derivatives or over-pressurization.

  • Storage: Store waste containers in a cool, dry, well-ventilated secondary containment area away from direct sunlight until collected by certified hazardous waste professionals[5].

References

  • Title: tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

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